O-Benzyl Posaconazole-4-hydroxyphenyl-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3/t32-,34+,42-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBSQKGAKKWACB-QCKBNUSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OC[C@H]6C[C@](OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48F2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456434 | |
| Record name | 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170985-86-1 | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170985-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Benzyl posaconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170985861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-BENZYL POSACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP42ZUV3Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to O-Benzyl Posaconazole-4-hydroxyphenyl-d4: A Crucial Tool in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Benzyl Posaconazole-4-hydroxyphenyl-d4 is a high-purity, stable isotope-labeled internal standard for the quantification of posaconazole in biological matrices. Posaconazole is a broad-spectrum triazole antifungal agent used for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of posaconazole is often essential to ensure efficacy and avoid potential toxicities. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it allows for the correction of matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the measurement.
This technical guide provides a comprehensive overview of the properties, and analytical applications of this compound, with a focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of posaconazole.
Core Compound Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 1246814-94-7 |
| Molecular Formula | C₃₀H₃₁D₄N₅O₃ |
| Molecular Weight | 517.66 g/mol |
| Isotopic Enrichment | Not specified by most vendors, but typically >98% |
| Purity | Typically ≥98% |
Synthesis of this compound
While the specific, proprietary synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the known synthesis of posaconazole and general methods for isotopic labeling. The synthesis would likely involve the following key steps:
-
Synthesis of Deuterated Precursor: The synthesis would commence with a deuterated starting material, likely a deuterated phenol, where the four deuterium atoms are introduced onto the phenyl ring.
-
Multi-step Synthesis: A multi-step organic synthesis would follow, similar to the established routes for posaconazole, to construct the complex molecule. This would involve the coupling of various intermediates to form the final structure.
-
O-Benzylation: The final step would likely be the O-benzylation of the hydroxyphenyl moiety.
-
Purification: The final product would be purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Experimental Protocols
The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of posaconazole in biological matrices, most commonly plasma or serum. Below is a detailed, representative experimental protocol for such an application.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting posaconazole from plasma or serum samples.
-
Reagents and Materials:
-
Patient plasma or serum samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of patient plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Posaconazole: The precursor ion would be the protonated molecule [M+H]⁺, and the product ion would be a specific fragment.
-
This compound: The precursor ion would be the protonated molecule [M+H]⁺, and the product ion would be a corresponding fragment, shifted by the mass of the deuterium atoms.
-
-
Ion Source Parameters: Optimized for the specific instrument, including parameters such as capillary voltage, source temperature, and gas flows.
-
Visualizations
Therapeutic Drug Monitoring (TDM) Workflow for Posaconazole
The following diagram illustrates the typical workflow for the therapeutic drug monitoring of posaconazole using this compound as an internal standard.
Caption: Workflow for Posaconazole TDM using an internal standard.
Logical Relationship in Quantitative Analysis
The following diagram illustrates the logical relationship between the analyte, internal standard, and the final calculated concentration in a typical LC-MS/MS assay.
Caption: Quantitative relationship in LC-MS/MS analysis.
Conclusion
This compound is an indispensable tool for researchers and clinicians involved in the therapeutic drug monitoring of posaconazole. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy and precision required for making informed clinical decisions. The experimental protocols and workflows outlined in this guide provide a solid foundation for the development and implementation of robust and reliable analytical methods for the quantification of posaconazole in biological samples. As the importance of personalized medicine continues to grow, the role of such high-quality internal standards in enabling precise drug monitoring will become ever more critical.
O-Benzyl Posaconazole-4-hydroxyphenyl-d4 chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-Benzyl Posaconazole-4-hydroxyphenyl-d4, a deuterated analog of a key intermediate in the synthesis of the broad-spectrum antifungal agent, Posaconazole. This document details its chemical structure, a representative synthetic protocol for the non-deuterated parent compound, and the biological context of Posaconazole's mechanism of action.
Chemical Identity and Properties
This compound is a stable isotope-labeled compound used in various research and development applications, including as an internal standard for analytical purposes. The deuteration on the 4-hydroxyphenyl ring provides a distinct mass signature for mass spectrometry-based assays.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl-d4)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one | [1] |
| CAS Number | 1246814-94-7 | [1] |
| Molecular Formula | C₃₀H₃₁D₄N₅O₃ | [1] |
| Molecular Weight | 517.66 g/mol | [1] |
A related compound, O-Benzyl Posaconazole-d4, is also commercially available. It is crucial to distinguish between these labeled analogs as the position and number of deuterium atoms differ.
Table 2: Comparison of Related Deuterated Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1246814-94-7 | C₃₀H₃₁D₄N₅O₃ | 517.66 |
| O-Benzyl Posaconazole-d4 | 1246818-95-0 | C₄₄H₄₄D₄F₂N₈O₄ | 794.92 |
Representative Synthesis of the O-Benzyl Posaconazole Core Structure
Experimental Protocol: Synthesis of O-Benzyl Posaconazole
This synthesis involves the coupling of two key intermediates: a chiral tetrahydrofuran (THF) subunit and an aryl piperazine amine, followed by the introduction of the triazole subunit.
Step 1: Synthesis of the Chiral Tetrahydrofuran Intermediate
-
Allylation and Reduction: Commercially available allyl alcohol is first brominated (e.g., using PBr₃) to yield allyl bromide. The bromide is then used to alkylate sodium diethylmalonate. The resulting diester is subsequently reduced (e.g., with NaBH₄/LiCl) to afford a key diol intermediate.
-
Enzymatic Acylation: The diol is desymmetrized via selective acylation using a hydrolase such as SP 435 with vinyl acetate in acetonitrile to yield a monoacetate.
-
Cyclization and Functionalization: The monoacetate undergoes iodine-mediated cyclization in dichloromethane to produce a chiral iodide. This iodide is then converted to a triazole using sodium triazole in a DMF/DMPU solvent system. Subsequent hydrolysis of the acetate group with sodium hydroxide provides the alcohol.
-
Activation: The resulting alcohol is activated, for example, by conversion to a p-chlorobenzene sulfonate, to prepare it for coupling.
Step 2: Synthesis of the Aryl Piperazine Amine Intermediate
This intermediate is typically prepared through nucleophilic aromatic substitution reactions to assemble the substituted phenylpiperazine core.
Step 3: Coupling and Final Assembly
-
Coupling Reaction: The activated chiral THF intermediate is coupled with the aryl piperazine amine intermediate in the presence of a base (e.g., aqueous sodium hydroxide) in a solvent like DMSO to form the core structure of O-Benzyl Posaconazole.
-
Debenzylation: The final step to obtain Posaconazole from its O-benzyl protected precursor involves a debenzylation reaction. This is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of an acid, such as hydrochloric acid in methanol, under a hydrogen atmosphere. The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the product is isolated by adjusting the pH to precipitate the final compound.
Biological Context: Mechanism of Action of Posaconazole
O-Benzyl Posaconazole is a precursor to Posaconazole, a potent triazole antifungal agent. The therapeutic effect of Posaconazole stems from its ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of these membranes.[2]
Ergosterol Biosynthesis Pathway and Inhibition by Posaconazole
The primary target of Posaconazole and other azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[3][4] This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.[4] By binding to the heme iron in the active site of lanosterol 14α-demethylase, Posaconazole effectively blocks this demethylation step.[2] This inhibition leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition disrupts its structure and function, ultimately leading to the inhibition of fungal growth and cell death.[2][3]
Signaling Pathway Diagram
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the point of inhibition by Posaconazole.
Caption: Fungal Ergosterol Biosynthesis Pathway and Inhibition by Posaconazole.
In addition to its well-established role in ergosterol synthesis inhibition, research has also indicated that Posaconazole can inhibit the Hedgehog signaling pathway, suggesting potential applications in oncology.[5]
This technical guide provides a foundational understanding of this compound for scientific professionals. The provided information on its chemical properties, a representative synthesis of its parent compound, and the biological mechanism of action of the active pharmaceutical ingredient, Posaconazole, serves as a valuable resource for research and development in antifungal drug discovery and related fields.
References
Synthesis of Deuterated Posaconazole Internal Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of deuterated posaconazole, a critical internal standard for pharmacokinetic and bioanalytical studies. The strategic incorporation of deuterium atoms into the posaconazole molecule allows for its use as an internal standard in mass spectrometry-based quantification, providing higher accuracy and precision in clinical and preclinical trials. This document outlines a viable synthetic approach, provides detailed experimental protocols, and presents quantitative data in a structured format.
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent. Accurate measurement of its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. Stable isotope-labeled internal standards, such as deuterated posaconazole, are the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The synthesis of these standards requires a robust and well-characterized chemical process to ensure high isotopic purity and chemical integrity. This guide focuses on a common deuterated analogue, posaconazole-d4, where four deuterium atoms are incorporated into a phenyl ring of the molecule.
Synthetic Strategy
The synthesis of posaconazole-d4 can be achieved by employing a deuterated starting material in the established multi-step synthesis of posaconazole. A key intermediate in the synthesis of posaconazole is N-(4-aminophenyl)-N'-(4-hydroxyphenyl)piperazine. A logical approach to introduce deuterium atoms into the final molecule is to use a deuterated precursor for this piperazine derivative.
This guide outlines a strategy that begins with the deuteration of a commercially available starting material, 1-chloro-4-nitrobenzene, followed by its conversion to the key deuterated piperazine intermediate and subsequent elaboration to posaconazole-d4.
The overall synthetic workflow is depicted below:
Caption: A high-level overview of the synthetic workflow for posaconazole-d4.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of posaconazole-d4.
Synthesis of 1-Chloro-4-nitrobenzene-d4
A silver-catalyzed hydrogen-isotope exchange reaction can be employed for the multi-deuteration of 1-chloro-4-nitrobenzene.[1]
-
Materials: 1-chloro-4-nitrobenzene, Silver Nitrate (AgNO₃), Deuterium Oxide (D₂O, 99.9 atom % D), Acetonitrile.
-
Procedure:
-
In a sealed reaction vessel, combine 1-chloro-4-nitrobenzene (1.0 eq), AgNO₃ (0.1 eq), and a mixture of D₂O and acetonitrile (as a co-solvent).
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).
-
Monitor the reaction progress by GC-MS to determine the extent of deuterium incorporation.
-
Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-chloro-4-nitrobenzene-d4.
-
Synthesis of 4-Chloroaniline-d4
The deuterated nitrobenzene derivative is then reduced to the corresponding aniline.
-
Materials: 1-chloro-4-nitrobenzene-d4, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water.
-
Procedure:
-
To a stirred suspension of iron powder (e.g., 3.0 eq) in a mixture of ethanol and water, add a solution of 1-chloro-4-nitrobenzene-d4 (1.0 eq) and ammonium chloride (e.g., 0.2 eq).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloroaniline-d4.
-
Synthesis of 1-(4-Aminophenyl-d4)-4-(4-hydroxyphenyl)piperazine
This key intermediate is synthesized by coupling the deuterated aniline with N-(4-hydroxyphenyl)piperazine.
-
Materials: 4-chloroaniline-d4, N-(4-hydroxyphenyl)piperazine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Sodium tert-butoxide, Toluene.
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon), combine N-(4-hydroxyphenyl)piperazine (1.0 eq), 4-chloroaniline-d4 (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (e.g., 0.02 eq), and Xantphos (e.g., 0.04 eq).
-
Add anhydrous toluene and heat the mixture to reflux for 12-24 hours, monitoring the reaction by LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(4-aminophenyl-d4)-4-(4-hydroxyphenyl)piperazine.
-
Final Assembly to Posaconazole-d4
The deuterated key intermediate is then carried through the final steps of the posaconazole synthesis, which involves coupling with the chiral side chain and subsequent deprotection steps. These steps are analogous to the established non-deuterated synthesis of posaconazole. The general synthetic pathway is illustrated below.
Caption: Final steps in the convergent synthesis of posaconazole-d4.
Data Presentation
The following table summarizes the expected quantitative data for the key steps in the synthesis of deuterated posaconazole internal standards. The data is based on reported yields for analogous non-deuterated reactions and reported deuterium incorporation for the initial deuteration step.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Isotopic Purity (% D) |
| 1. Deuteration | 1-Chloro-4-nitrobenzene | 1-Chloro-4-nitrobenzene-d4 | AgNO₃, D₂O, Acetonitrile, Heat | ~70-80 | >95 |
| 2. Reduction | 1-Chloro-4-nitrobenzene-d4 | 4-Chloroaniline-d4 | Fe, NH₄Cl, Ethanol/Water, Reflux | >90 | >95 |
| 3. Buchwald-Hartwig Coupling | 4-Chloroaniline-d4 | 1-(4-Aminophenyl-d4)-4-(4-hydroxyphenyl)piperazine | N-(4-hydroxyphenyl)piperazine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, Reflux | ~75-85 | >95 |
| 4. Final Assembly & Deprotection | Deuterated Piperazine Intermediate | Posaconazole-d4 | Multi-step synthesis analogous to non-deuterated route | ~30-40 | >95 |
Conclusion
This technical guide provides a comprehensive overview of a viable synthetic strategy for the preparation of deuterated posaconazole internal standards. By employing a deuterated starting material and following established synthetic transformations, it is possible to produce high-purity posaconazole-d4 suitable for use in demanding bioanalytical applications. The detailed experimental protocols and summarized quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and analysis. The successful synthesis of such internal standards is a critical step in ensuring the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring data for posaconazole.
References
A Technical Guide to the Physical and Chemical Properties of Posaconazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posaconazole, a second-generation triazole antifungal agent, has demonstrated significant therapeutic potential beyond its primary indication, notably as a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator in various cancers. This technical guide provides an in-depth overview of the physical and chemical properties of posaconazole and its emerging analogs. The document details key physicochemical parameters, experimental protocols for their determination, and explores the structure-activity relationships (SAR) that govern their biological activity. Particular focus is given to the development of des-triazole analogs, which exhibit enhanced anti-Hh properties and improved safety profiles. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting the Hh pathway.
Introduction
Posaconazole is a structurally complex triazole antifungal that has garnered significant interest for its repurposed role as an anticancer agent.[1][2] Its mechanism of action in this context involves the inhibition of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cellular proliferation that is often aberrantly activated in various malignancies.[2][3] Posaconazole's ability to inhibit this pathway is attributed to its interaction with the Smoothened (SMO) receptor, a key component of the Hh signaling cascade.[3]
The development of posaconazole analogs has been a key focus of recent research, aiming to optimize its anti-Hh activity while minimizing off-target effects. A significant breakthrough has been the development of des-triazole analogs, in which the triazole moiety, responsible for the antifungal activity and certain side effects, is removed.[1][2] These analogs have shown improved anti-Hh potency and enhanced stability, making them promising candidates for further development.[1]
This guide provides a detailed examination of the physical and chemical properties of posaconazole and its key analogs, offering a comparative analysis of their properties and outlining the experimental methodologies used for their characterization.
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For posaconazole and its analogs, properties such as solubility, lipophilicity (logP), melting point, and pKa are crucial for formulation development, absorption, distribution, metabolism, and excretion (ADME).
Data Presentation
The following tables summarize the available quantitative physicochemical data for posaconazole and its analogs. It is important to note that comprehensive physicochemical data for many of the novel analogs are not yet publicly available.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | LogP | pKa | Reference(s) |
| Posaconazole | 700.78 | 170-172 | <1 µg/mL (low aqueous solubility) | 4.6 - 5.5 | 3.6, 4.6 | [4][5] |
| Posaconazole-Adipic Acid Co-crystal | - | 128.6 | 0.0107 mg/mL (in 0.1 N HCl) | - | - | [5] |
| Deshydroxy Posaconazole | - | - | Soluble in Chloroform, Methanol | - | - | [6] |
| Compound/Analog | IC50 (µM) for Hh Pathway Inhibition | Reference(s) |
| Posaconazole | 0.880 | [3] |
| Analog 17 | - | [1] |
| Analog 18 | - | [1] |
| Analog 19 (propanol side chain) | 0.020 | [1] |
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the characterization of new chemical entities. This section details the methodologies for key experiments cited in the study of posaconazole and its analogs.
Synthesis of Posaconazole Analogs
The synthesis of posaconazole analogs often involves multi-step organic synthesis routes. A general approach for creating des-triazole analogs with modified side chains is outlined below.
General Synthesis Scheme for Des-triazole Posaconazole Analogs:
A common strategy involves the convergent synthesis of key intermediates. For instance, a chiral tetrahydrofuran (THF) subunit can be coupled with an aryl piperazine amine. The final side chain can then be introduced through various chemical modifications.
One documented synthesis is that of deshydroxy posaconazole, a process-related impurity. The synthesis involves the reaction of a hydroxy triazole compound with a tosylated compound under basic conditions.[7]
Determination of Physicochemical Properties
-
Method: Differential Scanning Calorimetry (DSC) is a standard method for determining the melting point and phase transitions of a compound.
-
Protocol:
-
A small sample of the compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
The pan is placed in the DSC instrument alongside an empty reference pan.
-
The temperature is increased at a constant rate (e.g., 10 °C/min).
-
The heat flow to the sample is measured relative to the reference.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[5]
-
-
Method: The shake-flask method is a widely accepted technique for determining equilibrium solubility.
-
Protocol:
-
An excess amount of the compound is added to a specific solvent (e.g., water, buffer at a specific pH).
-
The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]
-
-
Method: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be determined experimentally or estimated using computational methods.
-
Experimental Protocol (Shake-Flask Method):
-
A solution of the compound is prepared in either water or n-octanol.
-
Equal volumes of the aqueous and organic phases are mixed in a flask.
-
The mixture is shaken until equilibrium is reached.
-
The phases are separated, and the concentration of the compound in each phase is determined.
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Biological Activity Assays
-
Method: A common method to assess the inhibition of the Hh pathway is a luciferase reporter assay in a suitable cell line.
-
Protocol:
-
Cell Culture: NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively active Renilla luciferase are cultured.
-
Treatment: Cells are treated with a known Hh pathway agonist (e.g., Sonic Hedgehog conditioned medium) in the presence of varying concentrations of the test compound (posaconazole or its analogs).
-
Incubation: The cells are incubated for a set period (e.g., 24-48 hours) to allow for pathway activation and reporter gene expression.
-
Lysis and Luciferase Assay: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 value, representing the concentration of the compound that causes 50% inhibition of Hh pathway activity, is then calculated.[3]
-
Mandatory Visualizations
Signaling Pathway
Caption: Hedgehog signaling pathway and the inhibitory action of posaconazole.
Experimental Workflow
References
- 1. Development of posaconazole-based analogues as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Posaconazole-based Analogues as Hedgehog Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Posaconazole, a second-generation triazole antifungal drug, inhibits the Hedgehog signaling pathway and progression of basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Posaconazole: a next-generation triazole antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Metabolic Fate of Posaconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posaconazole, a broad-spectrum second-generation triazole antifungal agent, is a cornerstone in the prevention and treatment of invasive fungal infections, particularly in immunocompromised patient populations. A thorough understanding of its metabolic pathway is critical for optimizing therapeutic efficacy and minimizing potential drug-drug interactions. This technical guide provides an in-depth exploration of the metabolism of posaconazole, focusing on its major metabolites, the enzymatic pathways responsible for its biotransformation, and the experimental methodologies used to elucidate these processes. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized through detailed diagrams.
Introduction
Posaconazole's clinical utility is underpinned by its pharmacokinetic profile, which is characterized by a long half-life and a unique metabolic pathway that distinguishes it from other azole antifungals. Unlike many other azoles, posaconazole does not undergo significant oxidative metabolism via the cytochrome P450 (CYP) enzyme system.[1][2] Instead, its primary metabolic route is Phase II glucuronidation, a conjugation reaction that enhances the water solubility of the drug and facilitates its excretion. This guide will delve into the specifics of this metabolic process.
Metabolic Pathway and Major Metabolites
The biotransformation of posaconazole is limited, with the majority of the administered dose being eliminated as the unchanged parent drug.[3] Metabolism is primarily mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A4 being identified as the key enzyme responsible for the formation of its glucuronide conjugates.[4][5] There are no major circulating oxidative metabolites, and the glucuronide conjugates are considered to have no significant antifungal activity.[2][6]
The major circulating metabolite is a monoglucuronide conjugate of posaconazole, with a diglucuronide conjugate also being present in smaller amounts.[3]
Diagram of Posaconazole Metabolism
Caption: Metabolic pathway of posaconazole via glucuronidation.
Quantitative Analysis of Posaconazole Metabolism
Studies in healthy human subjects using radiolabeled posaconazole have provided quantitative insights into its disposition and metabolism. The majority of the administered radioactivity is recovered in the feces, primarily as the unchanged parent drug. A smaller portion is excreted in the urine, predominantly as glucuronide metabolites.
Table 1: Excretion of Posaconazole and its Metabolites in Humans
| Route of Excretion | Total Radioactivity (% of Dose) | Unchanged Posaconazole (% of Dose) | Metabolites (% of Dose) |
| Feces | 76.9% | 66.3% | 10.6% |
| Urine | 14.0% | <0.2% | ~14% |
| Total Recovery | 90.9% | - | - |
| Data from a single-dose oral administration study in healthy male subjects.[3] |
Table 2: Major Circulating Metabolites of Posaconazole in Human Plasma
| Metabolite | Description | Relative Abundance (% of Profiled Radioactivity at 24h) |
| M8 | Monoglucuronide Conjugate | 17.5 - 27.6% |
| M5 | Diglucuronide Conjugate | Present |
| Data from a single-dose oral administration study in healthy male subjects.[3] |
Experimental Protocols
The elucidation of posaconazole's metabolic pathway has been achieved through a combination of in vivo human studies and in vitro experiments.
In Vivo Human Metabolism Study ([14C]Posaconazole)
-
Objective: To determine the disposition, metabolism, and routes of excretion of posaconazole in healthy subjects.
-
Methodology:
-
Subjects: Healthy male volunteers.
-
Dosing: A single oral dose of [14C]-labeled posaconazole was administered.
-
Sample Collection: Blood, urine, and feces were collected at predetermined intervals.
-
Analysis:
-
Total radioactivity in all samples was measured by liquid scintillation counting.
-
Plasma and urine were analyzed for the parent drug and metabolites using High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection and Mass Spectrometry (MS) for identification.[3]
-
-
-
Diagram of In Vivo Experimental Workflow:
Caption: Workflow for the in vivo human metabolism study of posaconazole.
In Vitro UGT Enzyme Screening
-
Objective: To identify the specific UDP-glucuronosyltransferase (UGT) enzyme(s) responsible for posaconazole glucuronidation.
-
Methodology:
-
Enzyme Source: A panel of cDNA-expressed recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, etc.) and human liver microsomes.[7]
-
Incubation: Posaconazole was incubated with each recombinant UGT enzyme or human liver microsomes in the presence of the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA).
-
Analysis: The formation of the posaconazole-glucuronide metabolite was monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
-
Inhibition Studies: The effect of known UGT1A4 inhibitors (e.g., bilirubin) on posaconazole glucuronidation was assessed to confirm the role of this specific enzyme.[7]
-
-
Diagram of In Vitro Experimental Workflow:
Caption: Workflow for the in vitro identification of UGT enzymes involved in posaconazole metabolism.
Analytical Methodology: LC-MS/MS for Quantification
-
Objective: To accurately quantify posaconazole and its glucuronide metabolites in biological matrices.
-
Protocol Summary:
-
Sample Preparation: Protein precipitation of plasma/serum samples using a solvent like acetonitrile, often containing an internal standard (e.g., posaconazole-d4).[8][9]
-
Chromatographic Separation: Reversed-phase HPLC or Ultra-Performance Liquid Chromatography (UPLC) is used to separate posaconazole from its metabolites and other endogenous components.
-
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection.
-
Ionization: Electrospray ionization (ESI) in positive mode is typical.[8]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and internal standard. For posaconazole, a common transition is m/z 701 -> 683.[9] For the glucuronide metabolite, the precursor ion would be m/z 877.[7]
-
-
-
Important Consideration: In-source fragmentation of the labile glucuronide metabolites can interfere with the quantification of the parent drug. Chromatographic separation of the parent drug and its metabolites is crucial to avoid overestimation of posaconazole concentrations.[1][3]
Conclusion
The metabolism of posaconazole is characterized by its limited extent and its primary reliance on UGT1A4-mediated glucuronidation, rather than CYP-mediated oxidation. The major metabolites are pharmacologically inactive glucuronide conjugates. This metabolic profile results in a lower potential for certain types of drug-drug interactions compared to other azole antifungals. A thorough understanding of these metabolic pathways and the analytical methods used for their characterization is essential for drug development professionals and researchers in the field of antifungal therapy. The provided data and protocols offer a comprehensive technical foundation for further investigation and clinical application of posaconazole.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. mdpi.com [mdpi.com]
- 3. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Genetic Polymorphism UGT1A4*3 Is Associated with Low Posaconazole Plasma Concentrations in Hematological Malignancy Patients Receiving the Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of posaconazole (Noxafil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ijcrt.org [ijcrt.org]
The Indispensable Role of Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such analyses due to its inherent sensitivity and selectivity. However, the accuracy of LC-MS quantification can be significantly compromised by several factors, including matrix effects, variability in sample preparation, and instrument drift. The use of stable isotope-labeled internal standards, particularly deuterated standards, has become an indispensable strategy to mitigate these challenges and ensure the generation of high-fidelity, reproducible data.[1]
This technical guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for the use of deuterated standards in mass spectrometry. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to enhance the quality and reliability of their quantitative analyses.
Core Principles: The Power of Isotopic Labeling
The fundamental principle behind the efficacy of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. By strategically replacing one or more hydrogen atoms with its stable, heavier isotope, deuterium (²H), the molecular weight of the standard is increased. This mass difference allows it to be distinguished from the native analyte by the mass spectrometer, while its chemical structure, polarity, and chromatographic behavior remain virtually unchanged.[1]
This co-elution and analogous behavior in the mass spectrometer's ion source are critical for compensating for various sources of analytical variability:
-
Matrix Effects: Complex biological samples contain a multitude of endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal.
-
Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. By adding a known amount of the deuterated standard at the beginning of the workflow, it experiences the same proportional losses as the analyte, ensuring the ratio of analyte to internal standard remains constant.
-
Instrumental Drift: The performance of a mass spectrometer can fluctuate over time. The deuterated internal standard provides a constant reference to correct for these variations, ensuring consistency across a batch of samples.
Quantitative Data Presentation: The Evidentiary Advantage
The theoretical benefits of using deuterated internal standards are consistently validated by empirical data. The following tables summarize the comparative performance of deuterated internal standards versus structural analogs or methods without an internal standard, highlighting the significant improvements in accuracy and precision.
| Parameter | Without Internal Standard | With Structural Analog IS | With Deuterated IS |
| Accuracy (% Bias) | Can exceed ±25% | Can exceed ±15% | Typically within ±5% |
| Precision (%CV) | Often >20% | Can be >15% | Typically <10% |
| Matrix Effect (%CV) | High variability | Inconsistent compensation | Effectively compensated (<5% variability) |
Table 1: General Comparison of Assay Performance with Different Internal Standard Strategies. The use of a deuterated internal standard consistently results in superior accuracy and precision by effectively mitigating matrix effects.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Imidacloprid | Deuterated Analogue | Cannabis Flower | 95-105% | <15% | [2] |
| Imidacloprid | None | Cannabis Flower | 40-160% | >50% | [2] |
| Kahalalide F | Structural Analogue | Human Plasma | 96.8% (mean bias) | 8.6% | [3] |
| Kahalalide F | Deuterated (SIL) | Human Plasma | 100.3% (mean bias) | 7.6% | [3] |
Table 2: Specific Examples of Improved Accuracy and Precision with Deuterated Internal Standards. These studies demonstrate the significant enhancement in data quality when a deuterated internal standard is employed compared to a structural analog or no internal standard.
Mandatory Visualizations: Workflows and Pathways
To visually represent the concepts and protocols described in this guide, the following diagrams have been generated using the Graphviz DOT language.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Simplified metabolic pathway of Enzalutamide, highlighting the role of deuterated standards in quantification.[4][5][6][7][8]
Experimental Protocols
Detailed and validated experimental protocols are the foundation of reproducible and reliable scientific research. The following sections provide step-by-step methodologies for key applications of deuterated standards in mass spectrometry.
Protocol 1: Pharmacokinetic Study of a Small Molecule Drug
Objective: To determine the pharmacokinetic profile of a novel drug candidate in rat plasma using a deuterated internal standard.
1. Materials and Reagents:
-
Drug candidate and its deuterated internal standard (IS)
-
Rat plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Stock and Working Solution Preparation:
-
Prepare 1 mg/mL stock solutions of the drug and deuterated IS in methanol.
-
Prepare a series of working standard solutions of the drug by serial dilution of the stock solution.
-
Prepare a working solution of the deuterated IS at a concentration that provides an adequate response in the mass spectrometer.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or study sample), add 20 µL of the deuterated IS working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
4. LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor and product ions for both the analyte and the deuterated IS.
5. Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated IS.
-
Calculate the peak area ratio (analyte area / IS area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the study samples from the calibration curve.
Protocol 2: Quantitative Proteomics using SILAC
Objective: To quantify relative protein abundance between two cell populations using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[9]
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One in "light" medium containing normal L-lysine and L-arginine, and the other in "heavy" medium containing ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine.
-
Culture the cells for at least five passages to ensure complete incorporation of the heavy amino acids.
2. Sample Preparation:
-
Harvest both "light" and "heavy" cell populations.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
3. Protein Digestion:
-
Perform in-solution or in-gel digestion of the combined protein sample with trypsin.
4. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution Orbitrap mass spectrometer.
5. Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to calculate the heavy-to-light (H/L) ratios for relative protein quantification.
Protocol 3: Targeted Metabolomics of Plasma
Objective: To quantify a panel of target metabolites in human plasma using a mixture of deuterated internal standards.
1. Materials and Reagents:
-
Human plasma (lithium heparin)
-
A mixture of deuterated internal standards for the target metabolites.
-
Acetonitrile (LC-MS grade) with 0.1% formic acid.
2. Sample Preparation:
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the deuterated internal standard mixture.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[10]
3. LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: A column suitable for polar analytes (e.g., HILIC or a mixed-mode column).
-
Mobile Phases: Appropriate aqueous and organic mobile phases with modifiers (e.g., ammonium formate, formic acid).
-
Gradient: A gradient optimized for the separation of the target metabolites.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Scan Type: MRM for targeted quantification.
4. Data Analysis:
-
Process the data using software that can handle targeted quantification workflows.
-
Calculate the concentration of each metabolite based on the response ratio to its corresponding deuterated internal standard.
Conclusion
Deuterated internal standards are a cornerstone of modern quantitative mass spectrometry. Their ability to accurately and precisely correct for a wide range of analytical variabilities is unmatched by other internal standard strategies. By providing a reliable internal reference, they empower researchers, scientists, and drug development professionals to generate data of the highest quality and integrity. A thorough understanding and implementation of the principles and protocols outlined in this technical guide will undoubtedly contribute to more robust and reliable scientific outcomes.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. lcms.cz [lcms.cz]
- 3. scispace.com [scispace.com]
- 4. dovepress.com [dovepress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Enzalutamide - Wikipedia [en.wikipedia.org]
- 7. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 10. Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: O-Benzyl Posaconazole-4-hydroxyphenyl-d4 for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Benzyl Posaconazole-4-hydroxyphenyl-d4 is a deuterated analog of a key intermediate in the synthesis of Posaconazole, a broad-spectrum triazole antifungal agent. The incorporation of deuterium atoms at the 4-hydroxyphenyl moiety provides a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and use as an internal standard in analytical methods. This technical guide provides an in-depth overview of this compound, including its chemical properties, potential manufacturing sources, a representative synthesis workflow, and analytical considerations.
Chemical and Physical Properties
This compound is a stable, isotopically labeled compound. The deuterium labeling on the phenyl ring offers a distinct mass signature for mass spectrometry-based analysis without significantly altering the chemical properties of the molecule.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1246814-94-7 | [1] |
| Molecular Formula | C₃₀H₃₁D₄N₅O₃ | [1] |
| Molecular Weight | 517.66 g/mol | [1] |
| Appearance | Solid (Typical) | - |
| Storage Conditions | Recommended to be stored under conditions specified in the Certificate of Analysis. | [2] |
Manufacturing and Supply
Several manufacturers specialize in the synthesis of isotopically labeled compounds for research and pharmaceutical development. The following companies have been identified as potential suppliers of this compound and related deuterated analogs of Posaconazole. Researchers are advised to request a Certificate of Analysis (CoA) from the manufacturer to obtain lot-specific data on purity, isotopic enrichment, and other quality control parameters.
-
MedChemExpress: Offers this compound (Cat. No.: HY-I0450S).[1]
-
Pharmaffiliates: Lists O-Benzyl Posaconazole-d4 (a related compound) and various other Posaconazole impurities and standards.
-
Clearsynth: Provides O-Benzyl Posaconazole-d4 (a related compound) and other stable isotope-labeled compounds.
While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, a CoA for the non-deuterated analog, O-Benzyl Posaconazole, from MedChemExpress indicates a purity of 98.82% as determined by HPLC, which can serve as an indicator of the quality that may be expected.
Representative Synthesis Workflow
The synthesis of this compound is a multi-step process. While a specific, detailed protocol for this deuterated compound is not publicly available, a representative synthesis can be conceptualized based on the known synthesis of Posaconazole and its intermediates. The key steps would involve the synthesis of a deuterated 4-hydroxyphenylpiperazine intermediate and its subsequent coupling with the O-benzyl-protected Posaconazole side chain.
Diagram: Conceptual Synthesis Workflow
References
An In-depth Technical Guide to Labeled Posaconazole Precursors and Their Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isotopically labeled posaconazole precursors, detailing their critical role in drug metabolism, pharmacokinetic (DMPK) studies, and as internal standards for quantitative analysis. The synthesis, characterization, and application of these labeled compounds are essential for the robust clinical development and therapeutic monitoring of posaconazole, a broad-spectrum triazole antifungal agent.
Introduction to Labeled Posaconazole
Isotopically labeled versions of posaconazole, primarily with Carbon-14 (¹⁴C) and Deuterium (D or ²H), are indispensable tools in pharmaceutical research. These labeled molecules are chemically identical to the parent drug but contain a heavier isotope, which allows them to be traced and differentiated in biological systems.
-
¹⁴C-Labeled Posaconazole : Primarily utilized in human absorption, metabolism, and excretion (AME) studies to track the drug's fate in the body, identify metabolites, and determine routes of elimination.
-
Deuterium-Labeled Posaconazole (e.g., Posaconazole-d₄) : Commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the precise quantification of posaconazole in biological matrices like plasma. This is crucial for pharmacokinetic studies and therapeutic drug monitoring.
Synthesis of Labeled Posaconazole Precursors
While specific, detailed synthetic protocols for labeled posaconazole precursors are not widely published in peer-reviewed literature, the general strategies involve incorporating the isotopic label at a stable position within a key intermediate of the established posaconazole synthetic route.
General Synthetic Strategy:
The synthesis of posaconazole typically involves the coupling of three key fragments: a chiral tetrahydrofuran core, a substituted piperazine side chain, and a triazolone moiety. Isotopic labels can be introduced into any of these precursors.
A diagram illustrating a plausible synthetic approach for labeled posaconazole is presented below.
Synthesis of ¹⁴C-Labeled Posaconazole Precursors:
Based on the known structure of [¹⁴C]posaconazole where the label is on the triazolone ring, the synthesis would likely involve a ¹⁴C-labeled precursor for this moiety. The synthesis could proceed through a multi-step process starting from a simple ¹⁴C source like barium [¹⁴C]carbonate (Ba¹⁴CO₃) or [¹⁴C]carbon dioxide (¹⁴CO₂).
Synthesis of Deuterium-Labeled Posaconazole Precursors:
For Posaconazole-d₄, where the deuterium atoms are located on the phenyl ring of the triazolone side chain, a deuterated aniline or a related precursor would be utilized in the synthesis of this fragment.
Quantitative Data on Labeled Posaconazole
[¹⁴C]Posaconazole Pharmacokinetics in Humans
A human AME study was conducted using a single oral dose of [¹⁴C]posaconazole. The following table summarizes the key pharmacokinetic parameters of total radioactivity and unchanged posaconazole.
| Parameter | Total Radioactivity | Unchanged Posaconazole |
| Cmax (ng/mL) | 1340 ± 320 | 654 ± 141 |
| Tmax (h) | 8.0 (5.0 - 10.0) | 10.0 (5.0 - 24.0) |
| AUC₀-∞ (ng·h/mL) | 67500 ± 14100 | 29100 ± 5800 |
| t½ (h) | 30.5 ± 6.0 | 20.1 ± 4.9 |
| Data presented as mean ± standard deviation or median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Terminal half-life. |
Excretion of [¹⁴C]Posaconazole:
The primary route of elimination for posaconazole and its metabolites is through the feces.
| Route of Excretion | Percentage of Administered Dose |
| Feces | 76.9% ± 5.6% |
| Urine | 14.0% ± 2.6% |
| Total Recovery | 90.9% ± 5.1% |
| Unchanged posaconazole accounted for 66.3% of the administered dose in the feces, with only trace amounts found in the urine. |
Posaconazole-d₄ Specifications
Posaconazole-d₄ is commercially available as an internal standard. The following table provides typical specifications.
| Parameter | Specification |
| Chemical Formula | C₃₇H₃₈D₄F₂N₈O₄ |
| Molecular Weight | 704.80 g/mol |
| Purity | ≥97% |
| Isotopic Enrichment | Not explicitly stated by all suppliers, but high enrichment is expected for use as an internal standard. |
Experimental Protocols
While detailed, step-by-step protocols for the synthesis of labeled posaconazole precursors are proprietary and not publicly available, this section outlines the general methodologies for key applications.
Human AME Study with [¹⁴C]Posaconazole
Objective: To determine the absorption, metabolism, and excretion of posaconazole in healthy subjects.
Methodology:
-
Dosing: A single oral dose of [¹⁴C]posaconazole (e.g., 399 mg, 81.7 µCi) is administered to healthy male subjects.
-
Sample Collection: Blood, urine, and feces are collected at predetermined intervals for up to 336 hours post-dose.
-
Sample Analysis:
-
Total radioactivity in plasma, urine, and feces is measured by liquid scintillation counting.
-
Plasma and urine samples are analyzed for unchanged posaconazole concentrations using a validated LC-MS/MS method.
-
Metabolite profiling is performed on pooled plasma, urine, and fecal extracts using HPLC with radiochemical detection and LC-MS/MS to identify the chemical structures of metabolites.
-
Quantification of Posaconazole in Plasma using LC-MS/MS with Posaconazole-d₄
Objective: To accurately measure the concentration of posaconazole in plasma samples for pharmacokinetic analysis.
Methodology:
-
Sample Preparation:
-
An aliquot of plasma is mixed with a solution of the internal standard, Posaconazole-d₄.
-
Proteins are precipitated by adding a solvent such as acetonitrile.
-
The sample is centrifuged, and the supernatant is collected for analysis.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into an HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic separation is achieved on a suitable column (e.g., C18).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both posaconazole and posaconazole-d₄.
-
-
Quantification:
-
The concentration of posaconazole in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of posaconazole and a fixed concentration of the internal standard.
-
Applications of Labeled Posaconazole Precursors
The primary applications of labeled posaconazole precursors are in the synthesis of the final labeled drug product for use in various stages of drug development and clinical practice.
Drug Metabolism and Pharmacokinetics (DMPK)
-
Metabolite Identification: [¹⁴C]Posaconazole enables the detection and structural elucidation of metabolites, even those present at very low concentrations. The metabolic pathway of posaconazole has been shown to primarily involve glucuronidation.[1]
-
Mass Balance Studies: The use of ¹⁴C-labeled drug allows for a complete accounting of the administered dose, ensuring that all major routes of excretion and metabolic pathways are identified.
-
Pharmacokinetic Profiling: Labeled compounds are essential for defining the pharmacokinetic profile of a drug, including its absorption, distribution, and elimination half-life.[1]
A diagram of the proposed metabolic pathway of posaconazole is shown below.
Bioanalytical Assays
-
Internal Standards: Deuterium-labeled posaconazole, such as posaconazole-d₄, serves as an ideal internal standard for LC-MS/MS assays. It co-elutes with the unlabeled drug and has nearly identical ionization efficiency, which corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
The workflow for a typical bioanalytical assay using a labeled internal standard is depicted below.
References
The Application of Posaconazole-d4 in Bioanalytical Methods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core applications of Posaconazole-d4, a stable isotope-labeled internal standard, in the bioanalytical quantification of the antifungal agent posaconazole. The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in pharmacokinetic studies, therapeutic drug monitoring, and clinical diagnostics.[1][2][3][4][5] This guide details the experimental protocols, presents key quantitative data, and visualizes the analytical workflow and metabolic pathways associated with posaconazole.
Core Application: Internal Standard in LC-MS/MS
Posaconazole-d4 serves as an ideal internal standard (IS) for the quantification of posaconazole in biological matrices, most commonly human plasma.[6][7] Its chemical structure is nearly identical to posaconazole, with the exception of four deuterium atoms, which results in a distinct mass-to-charge ratio (m/z). This subtle difference allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its similar physicochemical properties ensure that it behaves almost identically during sample preparation, chromatography, and ionization.[2] This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible quantification.[6][7]
Quantitative Data for Bioanalytical Methods
The following tables summarize the key quantitative parameters for the analysis of posaconazole using Posaconazole-d4 as an internal standard, as reported in various validated LC-MS/MS methods.
Table 1: Mass Spectrometry Parameters [6][7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Posaconazole | 701.5 | 683.3 | 46 |
| Posaconazole-d4 | 705.5 | 687.3 | 24 |
Table 2: Chromatographic Conditions [6][7]
| Parameter | Description |
| Column | C18 (e.g., CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile, water, and formic acid (e.g., 55:45:0.1, v/v/v) |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 10 µL |
| Run Time | Approximately 3.0 min |
| Retention Time | ~1.5 min for both Posaconazole and Posaconazole-d4 |
Table 3: Bioanalytical Method Validation Parameters [6][7]
| Parameter | Value |
| Calibration Range | 2–1000 ng/mL in human plasma |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Inter- and Intra-batch Accuracy | Within ±10% |
| Matrix Effects | 95.93% - 122.13% |
Experimental Protocols
The following sections detail the typical methodologies for the quantification of posaconazole in human plasma using Posaconazole-d4.
Standard and Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of posaconazole (e.g., 100 µg/mL) and Posaconazole-d4 (e.g., 98 µg/mL) in methanol.[6]
-
Working Standard Solutions: Prepare working standard solutions of posaconazole and a working solution for the internal standard (e.g., 1 µg/mL) by diluting the stock solutions with methanol.[6]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards (e.g., 2, 5, 10, 50, 100, 200, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations by spiking the working standard solutions into a pool of blank human plasma.[6]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, calibration standard, or QC, add the internal standard solution (Posaconazole-d4).
-
Add a protein precipitation agent, such as acetonitrile, to the plasma sample.[7]
-
Vortex mix the samples to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.[8]
-
LC-MS/MS Analysis
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared supernatant onto the LC-MS/MS system.[6]
-
Chromatographic Separation: Perform chromatographic separation using a C18 column with an isocratic mobile phase consisting of acetonitrile, water, and formic acid.[6][7]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for posaconazole and Posaconazole-d4 as detailed in Table 1.[6]
-
Data Analysis: Construct a calibration curve by plotting the peak area ratios of posaconazole to Posaconazole-d4 against the nominal concentrations of the calibration standards. Use a weighted linear least-squares regression analysis to determine the concentrations of posaconazole in the unknown samples.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of posaconazole in plasma samples using Posaconazole-d4 as an internal standard.
Posaconazole Metabolism
Posaconazole undergoes limited metabolism in humans, primarily through UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A4.[9][10] It is not significantly metabolized by the cytochrome P450 (CYP) system.[10][11] The following diagram depicts the primary metabolic pathway of posaconazole.
Conclusion
Posaconazole-d4 is an indispensable tool for the accurate and precise quantification of posaconazole in biological matrices. Its use as an internal standard in LC-MS/MS methods is well-established and validated, providing reliable data for therapeutic drug monitoring and pharmacokinetic research. The methodologies outlined in this guide, coupled with a fundamental understanding of posaconazole's metabolism, empower researchers and clinicians to optimize antifungal therapy and advance drug development. The high variability in posaconazole exposure among patients underscores the importance of therapeutic drug monitoring to ensure efficacy and safety, a practice made robust through the application of stable isotope-labeled standards like Posaconazole-d4.[12][13][14][15][16]
References
- 1. moravek.com [moravek.com]
- 2. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 3. metsol.com [metsol.com]
- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of stable isotopes in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Therapeutic Drug Monitoring of Posaconazole: an Update | Semantic Scholar [semanticscholar.org]
- 13. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 14. Therapeutic Drug Monitoring of Posaconazole: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Posaconazole therapeutic drug monitoring in clinical practice and longitudinal analysis of the effect of routine laboratory measurements on posaconazole concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Posaconazole in Human Plasma by LC-MS/MS
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[1][2] Therapeutic drug monitoring (TDM) of posaconazole is crucial to ensure efficacy and avoid toxicity due to its variable absorption and potential for drug-drug interactions.[3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of posaconazole in human plasma.
Principle
The method involves the extraction of posaconazole and an internal standard (IS) from human plasma, followed by chromatographic separation on a reverse-phase HPLC column and detection by a tandem mass spectrometer. The use of a stable-isotope labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in instrument response.
Experimental Protocols
1. Sample Preparation
A simple protein precipitation method is commonly used for the extraction of posaconazole from plasma samples.[1][2]
-
Reagents:
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Internal Standard (IS) working solution (e.g., Posaconazole-d4 at 1 µg/mL in methanol)
-
-
Protocol:
-
To 50 µL of plasma sample, add 150 µL of the IS working solution in a 1.5 mL microcentrifuge tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 17,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
An alternative sample preparation method involves solid-phase extraction (SPE), which can provide a cleaner extract.[4]
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions: The chromatographic conditions should be optimized to achieve good separation of posaconazole from endogenous plasma components.
-
Mass Spectrometry Conditions: The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM) to detect the precursor and product ions of posaconazole and the internal standard.
Data Presentation
Table 1: Summary of Sample Preparation Methods
| Method | Description | Advantages | Disadvantages |
| Protein Precipitation | Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile, methanol).[1][5][6] | Simple, fast, and cost-effective. | May result in less clean extracts and potential matrix effects. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away.[4] | Provides cleaner extracts, reducing matrix effects. | More time-consuming and expensive than protein precipitation. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. | Can provide clean extracts. | Can be labor-intensive and may use hazardous organic solvents. |
Table 2: Chromatographic Conditions for Posaconazole Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Fused-core Halo C18[4] | Luna C18 |
| Mobile Phase A | 0.1% Formic acid in Water | Methanol |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 10 mM Ammonium Formate |
| Flow Rate | 0.25 mL/min[5][7] | 0.51 mL/min[8] |
| Injection Volume | 10 µL[5] | 50 µL |
| Run Time | 3.0 min[5] | 7 min |
Table 3: Mass Spectrometry Parameters for Posaconazole Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Posaconazole | 701.4[9] | 683.5[9] | 32[9] |
| Posaconazole-d4 (IS) | 705.5[5] | 687.3[5] | 24[5] |
| Ketoconazole (IS) | 531.1 | 489.1 | - |
| SCH 56984 (IS) | 687.3[9] | 669.0[9] | 32[9] |
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2 - 1000 ng/mL[5][7] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[5][7] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery | > 90%[10] |
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of posaconazole.
Caption: Key components influencing the performance of the LC-MS/MS method.
References
- 1. cincinnatichildrens.org [cincinnatichildrens.org]
- 2. 4200 - Posaconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 3. clpmag.com [clpmag.com]
- 4. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Posaconazole Therapeutic Drug Monitoring (TDM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring (TDM) of posaconazole, a broad-spectrum triazole antifungal agent. Understanding and implementing a robust TDM program for posaconazole is critical for optimizing therapeutic efficacy and minimizing potential toxicities, particularly in vulnerable patient populations.
Introduction to Posaconazole TDM
Posaconazole exhibits significant inter-individual pharmacokinetic variability, making TDM a valuable tool to ensure adequate drug exposure.[1][2] Factors such as formulation (oral suspension vs. delayed-release tablet vs. intravenous), food intake, gastric pH, and co-administration of other medications can significantly influence posaconazole plasma concentrations.[2] TDM aims to maintain plasma trough concentrations within a target therapeutic range to increase the likelihood of a positive clinical response and reduce the risk of breakthrough fungal infections.[1][3]
Clinical Indications for Posaconazole TDM
While routine TDM for all patients receiving posaconazole may not be necessary, it is strongly recommended in several clinical scenarios.
Table 1: Clinical Scenarios Warranting Posaconazole TDM
| Scenario | Rationale |
| Prophylaxis of Invasive Fungal Infections (IFIs) | To ensure protective drug levels are achieved, especially in high-risk patients (e.g., neutropenic patients, hematopoietic stem cell transplant recipients). |
| Treatment of IFIs | To optimize treatment outcomes, particularly for infections caused by less susceptible pathogens or in critically ill patients. |
| Concern for Suboptimal Exposure | In patients with conditions that may alter drug absorption (e.g., diarrhea, mucositis, malabsorption syndromes) or those receiving interacting medications (e.g., proton pump inhibitors with the oral suspension).[2] |
| Suspected Therapeutic Failure or Breakthrough Infection | To investigate if inadequate drug exposure is a contributing factor. |
| Switching Between Formulations | To ensure therapeutic equivalence is achieved after transitioning from intravenous to oral therapy or between different oral formulations. |
| Pediatric and Elderly Patients | Due to potential age-related differences in pharmacokinetics. |
Target Therapeutic Ranges
The target trough concentration for posaconazole varies depending on the clinical indication.
Table 2: Recommended Target Trough Concentrations for Posaconazole
| Indication | Target Trough Concentration (ng/mL) |
| Prophylaxis of IFIs | >700[2][4] |
| Treatment of IFIs | >1000[1] |
| Upper Therapeutic Limit | Not well-established, but concentrations >3750 ng/mL may be associated with an increased risk of toxicity.[1] |
Protocol for Sample Collection and Handling
Accurate TDM is contingent on proper sample collection and handling procedures.
Caption: Workflow for Posaconazole TDM Sample Collection and Handling.
Detailed Protocol:
-
Timing of Sample Collection: Trough concentrations should be measured just prior to the next scheduled dose (within 30 minutes).
-
Steady State: Samples should be collected after the patient has been on a stable dose for at least 5-7 days to ensure steady-state concentrations have been achieved.[2]
-
Blood Collection:
-
Collect 3-5 mL of whole blood in either a serum separator tube (SST) or a tube containing ethylenediaminetetraacetic acid (EDTA) for plasma. Do not use tubes with gel separators.
-
Label the tube with the patient's full name, date of birth, and the exact date and time of sample collection.
-
Record the time of the last posaconazole dose on the laboratory requisition form.
-
-
Sample Processing:
-
For serum, allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the sample at 1500-2000 x g for 10-15 minutes.
-
Carefully aspirate the serum or plasma into a clean, labeled polypropylene tube.
-
-
Storage and Transport:
-
If the analysis is to be performed within 24 hours, the sample can be stored at 2-8°C.
-
For longer storage, freeze the sample at -20°C or below.
-
Transport the sample to the laboratory on cold packs or dry ice.
-
Analytical Methodology: HPLC-UV for Posaconazole Quantification
High-performance liquid chromatography with ultraviolet (UV) detection is a widely used and robust method for quantifying posaconazole in biological matrices.
Caption: HPLC-UV Workflow for Posaconazole Measurement.
Reagents and Materials
-
Posaconazole reference standard
-
Internal standard (e.g., voriconazole or a structural analog)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Perchloric acid or other protein precipitating agent
-
Phosphate buffer
-
Patient plasma/serum samples, calibrators, and quality control (QC) samples
Experimental Protocol
-
Preparation of Standard and QC Samples:
-
Prepare a stock solution of posaconazole and the internal standard in methanol.
-
Spike blank human plasma or serum with known concentrations of posaconazole to create a calibration curve (e.g., 50, 100, 500, 1000, 2000, and 4000 ng/mL).
-
Prepare at least three levels of QC samples (low, medium, and high) in the same matrix.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum, calibrator, or QC sample in a microcentrifuge tube, add 200 µL of the internal standard solution in methanol.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
Table 3: Example HPLC-UV Chromatographic Conditions for Posaconazole Analysis
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and phosphate buffer (e.g., pH 3.5). A common starting point is a 55:45 (v/v) ratio of acetonitrile to buffer.[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 262 nm[6] |
| Run Time | Approximately 10 minutes |
-
Data Analysis:
-
Integrate the peak areas of posaconazole and the internal standard.
-
Calculate the peak area ratio of posaconazole to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding posaconazole concentration of the calibrators.
-
Determine the concentration of posaconazole in the patient and QC samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control
-
Analyze the calibration curve and QC samples with each batch of patient samples.
-
The results of the QC samples must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal concentration).
-
The correlation coefficient (r²) of the calibration curve should be ≥0.995.
Alternative Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity compared to HPLC-UV and is considered the gold standard for TDM.
Table 4: Comparison of HPLC-UV and LC-MS/MS for Posaconazole TDM
| Feature | HPLC-UV | LC-MS/MS |
| Sensitivity | Good | Excellent (Lower Limit of Quantification) |
| Specificity | Good | Excellent (less interference from matrix effects) |
| Run Time | Longer | Shorter |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
The protocol for LC-MS/MS is similar to HPLC-UV in terms of sample preparation but differs in the detection method. A triple quadrupole mass spectrometer is used to monitor specific precursor-to-product ion transitions for posaconazole and the internal standard, providing highly selective quantification.
Factors Influencing Posaconazole Concentrations
A variety of factors can impact posaconazole plasma levels, and these should be considered when interpreting TDM results.
Caption: Key Factors Influencing Posaconazole Plasma Concentrations.
Table 5: Summary of Factors Influencing Posaconazole Concentrations
| Factor | Effect on Posaconazole Concentration | Clinical Consideration |
| Formulation | Delayed-release tablets and IV formulations provide higher and more consistent exposure than the oral suspension.[2] | TDM is particularly crucial for patients on the oral suspension. |
| Food Intake | Absorption of the oral suspension is significantly increased with a high-fat meal. The delayed-release tablet is less affected by food. | Administer the oral suspension with food. |
| Gastric pH | Increased gastric pH (e.g., due to proton pump inhibitors) can decrease the absorption of the oral suspension. | Avoid co-administration of acid-suppressing agents with the oral suspension when possible. |
| Drug Interactions | Co-administration with drugs that induce or inhibit metabolizing enzymes can alter posaconazole clearance. | Review the patient's complete medication list for potential interactions. |
| Patient-Specific Factors | Conditions like diarrhea, mucositis, and malabsorption can reduce drug absorption.[2] | Monitor patients with these conditions closely. |
Conclusion
The implementation of a systematic protocol for posaconazole TDM is essential for optimizing antifungal therapy. By adhering to standardized procedures for sample collection, employing validated analytical methods, and carefully considering the various factors that influence drug exposure, clinicians and researchers can enhance the safe and effective use of posaconazole in the management of invasive fungal infections.
References
- 1. Posaconazole therapeutic drug monitoring in clinical practice and longitudinal analysis of the effect of routine laboratory measurements on posaconazole concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. albertahealthservices.ca [albertahealthservices.ca]
- 3. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijcrt.org [ijcrt.org]
- 6. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Posaconazole Bioanalysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. Therapeutic drug monitoring of posaconazole is crucial to ensure efficacy and minimize toxicity, owing to its variable pharmacokinetic properties. Accurate and reliable bioanalytical methods are therefore essential for quantifying posaconazole concentrations in biological matrices, primarily plasma and serum. A critical step in the bioanalytical workflow is sample preparation, which aims to remove interfering substances and isolate the analyte of interest. This document provides detailed application notes and protocols for the most common sample preparation techniques employed in posaconazole bioanalysis: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Quantitative Data Summary
The choice of sample preparation method can significantly impact the performance of the subsequent analysis. The following tables summarize key quantitative parameters for different posaconazole sample preparation techniques, facilitating an easy comparison of their efficacy.
Table 1: Protein Precipitation (PPT) Method Performance
| Precipitating Agent | Analytical Method | Linearity Range (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Acetonitrile | HPLC-UV | 0.15 - 50 | 85.63 | < 2 | < 2 | [1][2] |
| Acetonitrile-Methanol (75:25, v/v) | UPLC-MS/MS | 0.014 - 12 | Not Reported | 7 ± 4 | 7 ± 3 | [3][4] |
| Methanol | HPLC-FL | 0.1 - 10 | 92.4 ± 1.3 | < 2.5 | < 3.5 | [5] |
| Acetonitrile | LC-MS/MS | 0.002 - 1 | Not Reported | Not Reported | Not Reported | [6] |
Table 2: Liquid-Liquid Extraction (LLE) Method Performance
| Extraction Solvent | Analytical Method | Linearity Range (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Diethyl Ether | HPLC | 0.05 - 10.0 | > 90 | < 8.5 | < 8.5 | [7] |
| Tert-butyl methyl ether (TBME) | HPLC-UV | 0.05 - 2 | > 98 | < 2 | < 2 | [8] |
Table 3: Solid-Phase Extraction (SPE) Method Performance
| SPE Cartridge Type | Analytical Method | Linearity Range (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Strata™-X | HPLC-UV | 50 - 5000 | > 85 | < 5 | < 6 | [9] |
| Micro-SPE tips | LC-MS/MS | 10 - 10000 | > 95 | ≤ 5.7 | ≤ 5.7 | [10] |
Experimental Protocols and Workflows
The following sections provide detailed step-by-step protocols for each sample preparation method. Accompanying diagrams generated using Graphviz illustrate the experimental workflows.
Protein Precipitation (PPT)
Protein precipitation is a widely used, simple, and rapid method for sample preparation in posaconazole bioanalysis. It involves the addition of an organic solvent to the plasma or serum sample to denature and precipitate proteins, while the analyte of interest remains in the supernatant.
Protocol: Acetonitrile Precipitation [1]
-
Sample Aliquoting: Pipette 0.90 mL of plasma into a microcentrifuge tube.
-
Spiking: Add 100 µL of the working standard solution of posaconazole. For clinical samples, add 100 µL of a blank solution.
-
Precipitation: Add 1 mL of acetonitrile to the tube.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 15 minutes at 2-4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the posaconazole.
-
Analysis: The supernatant is now ready for injection into the analytical instrument (e.g., HPLC or LC-MS/MS).
Protocol: Acetonitrile-Methanol Precipitation [3][4]
-
Sample Aliquoting: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Precipitation Solution Addition: Add 150 µL of a precipitation solution consisting of acetonitrile and methanol (75:25, v/v). This solution should contain the internal standard at the desired concentration.
-
Vortexing and Sonication: Vortex the mixture, followed by sonication for 5 minutes.
-
Centrifugation: Centrifuge the sample at 20,000 x g at room temperature for 10 minutes.
-
Supernatant Transfer: Transfer 160 µL of the clear supernatant into an injection vial for analysis.
Caption: Protein Precipitation (PPT) Workflow for Posaconazole Bioanalysis.
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. This method can provide cleaner extracts compared to PPT.[8]
Protocol: Diethyl Ether Extraction [7]
-
Sample Aliquoting: In a 10 mL glass tube, mix 500 µL of plasma sample with 200 µL of 0.1 M sodium hydroxide.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution and briefly vortex.
-
Extraction: Add 3 mL of diethyl ether, cap the tube, and extract for 5 minutes (e.g., by mechanical shaking).
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the upper organic layer to a clean glass tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction (steps 3-5) with another 3 mL of diethyl ether and combine the organic layers.
-
Evaporation: Evaporate the combined organic extracts to dryness at 37°C under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the residue in 250 µL of the mobile phase.
-
Analysis: The reconstituted sample is ready for injection.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Posaconazole Bioanalysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that utilizes a solid stationary phase to adsorb the analyte from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. This technique often results in the cleanest extracts and can provide sample concentration.
Protocol: Strata™-X SPE [9]
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard.
-
SPE Cartridge Conditioning: Condition a Strata™-X SPE cartridge (30 mg/mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a methanol:water solution (50:50, v/v) to remove interferences.
-
Elution: Elute the posaconazole and internal standard from the cartridge with 250 µL of the mobile phase.
-
Analysis: The eluate is ready for direct injection into the analytical system.
Caption: Solid-Phase Extraction (SPE) Workflow for Posaconazole Bioanalysis.
Conclusion
The selection of an appropriate sample preparation method is a critical determinant of the success of posaconazole bioanalysis. Protein precipitation offers a simple, fast, and cost-effective approach suitable for high-throughput analysis. Liquid-liquid extraction provides cleaner sample extracts, while solid-phase extraction yields the highest level of sample cleanup and concentration, albeit with increased complexity and cost. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers and scientists in developing and validating robust and reliable bioanalytical methods for posaconazole quantification.
References
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Simultaneous Determination of Voriconazole and Posaconazole Concentrations in Human Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of automated micro solid phase extraction tips (micro-SPE) for the validation of a LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Quantitation of Posaconazole in Human Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent used for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients.[1] Due to its variable pharmacokinetics, therapeutic drug monitoring (TDM) of posaconazole plasma concentrations is often recommended to ensure efficacy and minimize potential toxicity.[2][3] A trough concentration threshold of 0.5 µg/mL has been suggested for prophylaxis.[1] This document provides detailed application notes and protocols for the high-throughput quantitation of posaconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive, specific, and rapid analytical technique.[1][2][4]
Quantitative Data Summary
The following tables summarize the performance characteristics of various high-throughput methods for posaconazole quantitation in human plasma.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Method Reference | Sample Preparation | Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) |
| Shen et al. (as cited in[1]) | Plasma Extraction | 5 - 5000 | 5 |
| Decosterd et al.[1] | Protein Precipitation | 14 - 12000 | 14 |
| Keevil et al.[4] | Solid-Phase Extraction | 5 - 5000 | 5 |
| Zhang et al.[5] | Protein Precipitation | 20 - 40000 | 20 |
| Kim et al.[6][7] | Protein Precipitation | 2 - 1000 | 2 |
Table 2: Accuracy and Precision of LC-MS/MS Methods
| Method Reference | Sample Preparation | Intra-run Accuracy (%) | Inter-run Accuracy (%) | Intra-run Precision (%CV) | Inter-run Precision (%CV) |
| Decosterd et al.[1] | Protein Precipitation | 106 ± 2 | 103 ± 4 | 7 ± 4 | 7 ± 3 |
| Keevil et al.[4] | Solid-Phase Extraction | - | -4.6 to 2.8 | - | 2.3 to 8.7 |
| Zhang et al.[5] | Protein Precipitation | - | - | 1.9 to 3.8 | 2.7 to 5.4 |
| Kim et al.[6][7] | Protein Precipitation | Within ±10 | Within ±10 | - | - |
Table 3: Recovery and Matrix Effect
| Method Reference | Sample Preparation | Recovery (%) | Matrix Effect (%) |
| Zhang et al.[5] | Protein Precipitation | >90 | 95 to 112 |
Experimental Protocols
This section details the methodologies for the key experiments involved in the high-throughput quantitation of posaconazole in human plasma.
Protocol 1: Sample Preparation via Protein Precipitation
This is a simple and rapid method suitable for high-throughput analysis.[2][5]
Materials:
-
Human plasma samples (patient samples, quality controls, and calibration standards)
-
Acetonitrile (ACN) or a mixture of Acetonitrile and Methanol (e.g., 75:25, v/v)[1]
-
Internal Standard (IS) solution (e.g., posaconazole-d4)[6][7]
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow all plasma samples and reagents to thaw to room temperature.
-
Vortex mix the plasma samples.
-
Add the internal standard solution.
-
Add 2-3 volumes of cold acetonitrile (or ACN:MeOH mixture) to precipitate the plasma proteins.[1][5]
-
Vortex mix the samples vigorously for at least 30 seconds.
-
Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or diluted further if necessary.[5]
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can reduce matrix effects.[4] This protocol is amenable to a 96-well plate format for high-throughput.[4]
Materials:
-
Human plasma samples
-
Mixed-mode cation exchange SPE cartridges or 96-well plate[4]
-
Internal Standard (IS) solution (e.g., posaconazole-d4)
-
Methanol
-
Ammonium hydroxide
-
Formic acid
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Pre-treat plasma samples by adding the internal standard.
-
Condition the SPE plate with methanol followed by water.
-
Load the pre-treated plasma samples onto the SPE plate.
-
Wash the plate with an acidic solution (e.g., 2% formic acid in water) followed by methanol.
-
Elute posaconazole and the IS with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance or ultra-performance liquid chromatography system.
-
Column: A reversed-phase C18 column is commonly used. Fused-core silica columns can provide excellent reproducibility for a high number of injections.[4]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[6][7]
-
Flow Rate: Typically in the range of 0.25 - 0.5 mL/min.[6][7]
-
Gradient: A gradient elution is typically used to achieve good separation and a short run time (e.g., 3 minutes).[5]
-
Injection Volume: 5-10 µL.[6]
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Caption: High-throughput posaconazole quantitation workflow.
References
- 1. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous Determination of Voriconazole and Posaconazole Concentrations in Human Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Analysis of Posaconazole and Its Metabolites: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic analysis of the broad-spectrum antifungal agent, posaconazole, and its associated metabolites and degradation products. The information compiled herein is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control purposes.
Introduction
Posaconazole is a second-generation triazole antifungal agent with potent activity against a wide range of fungal pathogens. Due to its variable oral absorption, therapeutic drug monitoring is often recommended to ensure efficacy and minimize potential toxicity. Accurate and precise quantification of posaconazole in biological matrices is therefore crucial. Furthermore, the analysis of its metabolites and potential degradation products is important for understanding its metabolic fate and ensuring the quality and stability of pharmaceutical formulations. Posaconazole is primarily metabolized via UDP-glucuronosyltransferase to form glucuronide conjugates, which are the main metabolites found in plasma.[1][2] Additionally, under stress conditions, various degradation products can be formed.[3][4][5]
This guide details various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), that have been successfully employed for the analysis of posaconazole and its related compounds.
Chromatographic Conditions for Posaconazole Analysis
A variety of chromatographic methods have been developed and validated for the quantification of posaconazole in different matrices such as bulk drug, pharmaceutical dosage forms, and biological fluids like plasma and serum. The following tables summarize the key chromatographic parameters from several published methods.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Symmetry C18 | Shim-pack C8 (250 x 4.6 mm, 5 µm)[6] | C18 (250x4.6mm)[4] | Gemini C6 phenyl (3 µm)[7] |
| Mobile Phase | 0.01N Potassium dihydrogen phosphate and Acetonitrile (57.4:42.6% v/v) | Methanol:Water (75:25 v/v)[6] | Acetonitrile:Water (55:45 v/v)[4] | Water:Methanol (1:3) reconstitution[7] |
| Flow Rate | 1.11 mL/min | 1.0 mL/min[6] | 0.8 mL/min[4] | Not Specified |
| Detection | UV at 220 nm | PDA at 260 nm[6] | UV at 262 nm[4] | Fluorescence (Ex: 260 nm, Em: 350 nm)[7] |
| Injection Volume | Not Specified | 20 µL[6] | Not Specified | 5 µL[7] |
| Column Temp. | 30°C | 25 ± 1°C[6] | Not Specified | Not Specified |
| Retention Time | 3.663 min[8] | ~8.5 min[6] | Not Specified | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC) and LC-MS/MS Methods
| Parameter | Method 5 (UPLC-MS/MS) | Method 6 (UPLC) | Method 7 (LC-MS/MS) | Method 8 (UPLC-MS/MS) |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)[7] | Waters Acquity BEH shield C18 (100 mm x 2.1 mm, 1.7 µm)[4] | Fused-core Halo C18[8][9] | UPLC BEH C18[10] |
| Mobile Phase | Gradient: A: 0.1% Formic acid in Water, B: Acetonitrile[10] | Gradient: A: 0.1% Orthophosphoric acid in Water, B: Acetonitrile[4] | Gradient Separation | A: 0.1% aqueous formic acid, B: Acetonitrile[10] |
| Flow Rate | Not Specified | 0.5 mL/min[4] | Not Specified | Not Specified |
| Detection | MS/MS (MRM) | UV at 210 nm[4] | MS/MS (Positive ion mode)[8][9] | MS/MS (Positive ion mode)[10] |
| Injection Volume | Not Specified | 1 µL | Not Specified | 1 µL[10] |
| Column Temp. | Not Specified | Not Specified | Not Specified | Not Specified |
| Retention Time | Not Specified | Not Specified | Not Specified | Not Specified |
| Mass Transitions | Posaconazole: m/z 701.3→683.4[10] | Not Applicable | Not Specified | Posaconazole: m/z 701.3→683.4[10] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Posaconazole in Bulk Drug
This protocol is adapted from a stability-indicating HPLC method.[6]
1. Materials and Reagents:
-
Posaconazole reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm membrane filter
2. Chromatographic System:
-
HPLC system with a PDA detector
-
Shim-pack C8 column (250 x 4.6 mm, 5 µm)
-
Column oven
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of methanol and water (75:25 v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Solution (30 µg/mL): Accurately weigh and dissolve an appropriate amount of posaconazole reference standard in methanol to obtain a stock solution of 100 µg/mL. Dilute this stock solution with methanol to a final concentration of 30 µg/mL.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 20 µL of the standard solution into the HPLC system.
-
Record the chromatogram and determine the retention time and peak area of posaconazole.
Protocol 2: UPLC-MS/MS Analysis of Posaconazole in Human Plasma
This protocol is a general representation based on published LC-MS/MS methods for therapeutic drug monitoring.[5][10]
1. Materials and Reagents:
-
Posaconazole reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of posaconazole)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
2. Chromatographic and Mass Spectrometric System:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Prepare a stock solution of posaconazole in methanol.
-
Internal Standard Stock Solution: Prepare a stock solution of the IS in methanol.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the posaconazole stock solution into drug-free human plasma to prepare a series of calibration standards and QCs at different concentration levels.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of acetonitrile containing the internal standard.[10]
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a clean tube or vial for injection.
5. UPLC-MS/MS Conditions:
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.3-0.5 mL/min.
-
Injection Volume: 1 µL.[10]
-
Gradient Program: Develop a suitable gradient program to separate posaconazole from endogenous plasma components and the internal standard.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Posaconazole: m/z 701.3 → 683.4[10]
-
Internal Standard: (Specific to the IS used).
-
-
Optimize other MS parameters such as cone voltage and collision energy. It is important to use a cone voltage that minimizes in-source fragmentation of glucuronide metabolites to avoid interference with the quantification of the parent drug.[1][2]
-
6. Data Analysis:
-
Quantify posaconazole in the samples by constructing a calibration curve of the peak area ratio (posaconazole/IS) versus concentration.
Analysis of Metabolites and Degradation Products
Glucuronide Metabolites
Posaconazole is primarily metabolized to mono- and di-glucuronide conjugates.[1] During LC-MS/MS analysis, these labile metabolites can undergo in-source fragmentation, leading to the formation of the parent posaconazole ion and causing overestimation of its concentration.[1][2] To accurately quantify posaconazole in the presence of its glucuronide metabolites, it is crucial to either:
-
Chromatographically separate the metabolites from the parent drug. This can be achieved by optimizing the chromatographic gradient.
-
Utilize "soft" mass spectrometric conditions , such as a reduced cone voltage, to minimize in-source fragmentation.[1][2]
A UPLC-MS/MS method has been developed that successfully separates posaconazole from two of its glucuronide metabolites.[1]
Degradation Products and Related Substances
Forced degradation studies have shown that posaconazole is susceptible to degradation under oxidative and photolytic conditions.[4][5] A stability-indicating UPLC method has been developed to separate posaconazole from its known related substances and degradation products, including Hydroxytriazole, Deshydroxy posaconazole, Tosylated compound, and Benzylated posaconazole.[3][4]
Visualizations
Caption: Workflow for Posaconazole Analysis in Plasma.
Caption: Separation of Posaconazole and Metabolites.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS [pubmed.ncbi.nlm.nih.gov]
- 6. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of posaconazole, itraconazole, and hydroxyitraconazole in plasma/serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Internal Standard Selection for Antifungal Drug Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The therapeutic drug monitoring (TDM) of antifungal agents is critical for optimizing patient outcomes, particularly in immunocompromised individuals.[1][2] Antifungal drugs often exhibit significant inter-individual pharmacokinetic variability, have narrow therapeutic windows, and are prone to drug-drug interactions, making precise concentration measurement essential for ensuring efficacy while avoiding toxicity.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying antifungal drugs in biological matrices due to its high sensitivity and specificity.[1][3][4]
A cornerstone of accurate and reliable LC-MS/MS bioanalysis is the proper use of an internal standard (IS). An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability throughout the analytical process.[5][6] This includes variations in sample extraction, injection volume, and instrument response, particularly matrix effects which can suppress or enhance the analyte signal.[3][6][7] The selection of an appropriate IS is therefore a pivotal step in the development of a robust bioanalytical method.
Criteria for Internal Standard Selection
The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by variations during the entire analytical workflow.[7] The choice between a Stable Isotope-Labeled (SIL) IS and a structural analogue depends on availability, cost, and the specific requirements of the assay.
1.1. Types of Internal Standards
There are two primary categories of internal standards used in bioanalysis:
-
Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" in LC-MS/MS analysis.[3][5] They are chemically identical to the analyte, with several atoms replaced by stable isotopes (e.g., ²H/Deuterium, ¹³C, ¹⁵N).[1][5][6]
-
Advantages: SIL-IS have nearly identical extraction recovery, chromatographic retention time, and ionization response as the analyte, providing the most effective compensation for matrix effects.[5][6]
-
Considerations: A mass difference of at least 3-4 Da from the analyte is recommended to prevent isotopic crosstalk.[1][6] The isotopic label must be stable and not undergo back-exchange (e.g., deuterium-hydrogen exchange).[6]
-
-
Structural Analogue Internal Standards: These are molecules with a chemical structure similar, but not identical, to the analyte.[7][8] They are often used when a SIL-IS is unavailable or cost-prohibitive.[8]
-
Advantages: More readily available and less expensive than SIL-IS.
-
Considerations: The analogue must have similar extraction and chromatographic behavior.[8] It must be chromatographically resolved from the analyte and should not be a known metabolite of the drug or be naturally present in the matrix.
-
Table 1: Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analogue IS |
| Chemical Identity | Nearly identical to the analyte | Structurally similar to the analyte |
| Chromatography | Co-elutes with the analyte[5] | Elutes near the analyte, but should be resolved |
| Matrix Effect | Provides the best compensation[6] | May not fully compensate for matrix effects |
| Cost & Availability | Generally more expensive and less available[8] | Less expensive and more widely available |
| Recommendation | Preferred choice for LC-MS/MS bioanalysis[6] | Acceptable alternative when SIL-IS is not feasible |
1.2. Logical Workflow for Internal Standard Selection
The following diagram illustrates the decision-making process for selecting an appropriate internal standard for antifungal drug analysis.
Caption: Decision workflow for selecting a suitable internal standard.
Application Data: Internal Standards for Common Antifungals
The selection of an internal standard is method-specific. The table below summarizes internal standards that have been successfully used for the quantification of various antifungal drugs in biological matrices.
Table 2: Examples of Internal Standards Used in Antifungal Drug Analysis
| Antifungal Drug (Analyte) | Internal Standard | IS Type | Analytical Method | Matrix | Reference |
| Fluconazole | Fluconazole-D4 | SIL-IS | LC-MS/MS | Plasma/Serum | [1] |
| Ketoconazole | Analogue | LC-MS/MS | Candida albicans Lysate | [9] | |
| Tinidazole | Analogue | RP-HPLC | Candida albicans Lysate | [10] | |
| Itraconazole | Itraconazole-D5 | SIL-IS | LC-MS/MS | Plasma/Serum | [1] |
| Quinoxaline | Analogue | LC-MS/MS | Human Plasma | [11] | |
| Voriconazole | Voriconazole-D3 | SIL-IS | LC-MS/MS | Plasma/Serum | [1] |
| Quinoxaline | Analogue | LC-MS/MS | Human Plasma | [11] | |
| Posaconazole | Posaconazole-D4 | SIL-IS | LC-MS/MS | Plasma/Serum | [1] |
| Quinoxaline | Analogue | LC-MS/MS | Human Plasma | [11] | |
| Ketoconazole | Ketoconazole-D3 | SIL-IS | LC-MS/MS | Plasma/Serum | [1] |
| Terbinafine | Naftifine | Analogue | LC-MS/MS | Human Plasma | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the quantification of antifungal drugs using an internal standard and for the evaluation of the chosen IS.
Protocol 1: General Quantification of Azole Antifungals in Human Plasma by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of drugs like voriconazole, posaconazole, and itraconazole using a simple protein precipitation extraction.
3.1.1. Materials and Reagents
-
Reference standards for analytes (e.g., Voriconazole, Posaconazole, Itraconazole).
-
Internal Standard (e.g., Quinoxaline or a stable-isotope labeled analogue).[11]
-
LC-MS grade Methanol and Acetonitrile.
-
LC-MS grade Formic Acid.
-
Human plasma (drug-free) for calibrators and QCs.
-
Microcentrifuge tubes (1.5 mL).
3.1.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Individually weigh and dissolve each analyte and the IS in methanol to obtain stock solutions. Store at -20°C or below.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with methanol:water (50:50, v/v).
-
IS Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL). This solution will also serve as the protein precipitation agent.
3.1.3. Sample Preparation Workflow
Caption: Experimental workflow for sample preparation and analysis.
3.1.4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 or C8 column (e.g., Hypurity Advance 50 x 4.6 mm, 5 µm).[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start at ~95% A, ramp to 95% B, hold, and then return to initial conditions.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions are provided in the table below.
Table 3: Example LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Voriconazole | 349.3 | 127.1 | [11] |
| Posaconazole | 700.8 | 682.8 | [11] |
| Itraconazole | 705.6 | 392.2 | [11] |
| Quinoxaline (IS) | 312.4 | 157.1 | [11] |
| Terbinafine | 292.2 | 141.1 | [4] |
| Naftifine (IS) | 288.2 | 117.0 | [4] |
3.1.5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibrators.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.[2]
-
Calculate the concentration of the analytes in the QC and unknown samples using the regression equation from the calibration curve.
Protocol 2: Evaluation of an Internal Standard for Matrix Effects
This protocol is essential during method validation to ensure the chosen IS adequately compensates for matrix effects from different biological sources.[7]
3.2.1. Objective To compare the ability of a SIL-IS versus a structural analogue IS to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
3.2.2. Materials
-
Analyte of interest.
-
SIL-IS and Structural Analogue IS.
-
Blank human plasma from at least six different individual sources.[7]
-
Solvents for sample preparation and reconstitution.
3.2.3. Experimental Workflow and Sample Preparation
Caption: Workflow for the evaluation of matrix effects.
3.2.4. Data Analysis and Calculations
-
Calculate the Matrix Factor (MF) for the analyte and for each IS in each of the six plasma sources:
-
MF = (Peak Area in Post-Extraction Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor for each of the six plasma sources using both the SIL-IS and the analogue IS:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Calculate the Coefficient of Variation (CV) of the IS-normalized MF across the six matrix sources for both the SIL-IS and the structural analogue IS.
3.2.5. Interpretation The internal standard that yields the lower CV for the IS-normalized matrix factor provides better compensation for the variability of the matrix effect and is the more suitable choice for the assay.[7] It is expected that the SIL-IS will demonstrate superior performance.
Conclusion
The selection of an appropriate internal standard is a critical, non-negotiable step in the development of accurate and robust bioanalytical methods for antifungal drugs. Stable isotope-labeled internal standards are the preferred choice, offering the most effective compensation for analytical variability, especially matrix effects.[6] When SIL-IS are not available, carefully selected structural analogues can serve as acceptable alternatives, provided they are thoroughly validated.[8] The protocols outlined in this note provide a framework for both the routine analysis of antifungal agents and the critical evaluation of an internal standard's performance, ensuring that the generated data is reliable and fit for purpose in both clinical and research settings. All methods must be fully validated according to the guidelines set by regulatory bodies such as the FDA and EMA.[12][13]
References
- 1. clpmag.com [clpmag.com]
- 2. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
Application Note: Robust Solid Phase Extraction Protocol for the Analysis of Posaconazole in Human Plasma
Abstract
This application note details a comprehensive solid phase extraction (SPE) protocol for the efficient isolation and purification of the broad-spectrum triazole antifungal agent, posaconazole, from human plasma samples. The described methodology is crucial for therapeutic drug monitoring (TDM) to ensure optimal dosing and minimize toxicity in immunocompromised patients.[1][2] This protocol is designed for use by researchers, scientists, and drug development professionals, providing a reliable sample preparation step prior to quantitative analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4] Alternative sample preparation techniques like protein precipitation and liquid-liquid extraction are also discussed for comparison.[5]
Introduction
Posaconazole is a critical antifungal agent used for the prophylaxis and treatment of invasive fungal infections.[1][4] Due to significant inter-patient pharmacokinetic variability, TDM of posaconazole plasma concentrations is increasingly recommended to optimize therapeutic outcomes.[1][2] A robust and reproducible sample preparation method is paramount for accurate quantification. Solid phase extraction is a widely used technique that offers superior sample cleanup by removing endogenous interferences from complex biological matrices compared to simpler methods like protein precipitation.[5] This leads to improved analytical column longevity and reduced matrix effects in mass spectrometry-based assays. This document provides a detailed SPE protocol, performance data from various validated methods, and a visual workflow to guide laboratory personnel.
Experimental Protocols
Recommended Solid Phase Extraction (SPE) Protocol
This protocol is a synthesized methodology based on common practices for posaconazole extraction from plasma. A mixed-mode cation exchange SPE is often employed for its high selectivity.[6]
Materials:
-
Human plasma (collected in EDTA or Sodium/Lithium heparin tubes)[1]
-
Internal Standard (IS) Solution (e.g., Posaconazole-d4 or a related compound like SCH 56984)[4][7]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other suitable buffer reagents)
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30 mg/mL)
-
Centrifuge
-
Vortex Mixer
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add an appropriate volume of the internal standard solution.
-
Add 450 µL of a suitable buffer, such as 0.04 M phosphate buffer (pH 6.7), to dilute the sample.[3]
-
Vortex the mixture for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 1 mL of water through the sorbent bed. Ensure the sorbent does not go dry before sample loading.
-
-
Sample Loading:
-
Load the entire pre-treated sample mixture onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of a methanol/water solution (e.g., 50:50, v/v) to remove less polar interferences.[3]
-
Dry the sorbent bed thoroughly by applying a high vacuum for 5-10 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the posaconazole and internal standard from the cartridge by adding 250 µL of the elution solvent (e.g., mobile phase or a strong organic solvent like methanol with a small percentage of acid or base to disrupt ionic interactions).[3]
-
Apply a gentle vacuum to collect the eluate.
-
The eluate is now ready for direct injection into the analytical system (e.g., LC-MS/MS) or can be evaporated to dryness and reconstituted in the mobile phase.
-
Alternative Method: Protein Precipitation
For high-throughput environments, protein precipitation offers a simpler, faster, though less clean, alternative to SPE.[1][2][4]
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 200 µL of cold acetonitrile or methanol containing the internal standard.[2][8]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes.[8]
-
Carefully transfer the supernatant to a clean vial for analysis.[2][9]
Data Presentation
The following table summarizes quantitative data from various published methods for posaconazole analysis, highlighting the performance of different sample preparation techniques.
| Method Type | Sample Volume | Recovery (%) | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| Solid Phase Extraction (C8) | 50 µL (diluted) | 86% (mean) | 50 - 5000 | 50 | [3] |
| Solid Phase Extraction (Mixed-Mode Cation Exchange) | 50 µL | Not Specified | 5 - 5000 | 5 | [6] |
| Solid Phase Extraction with Capillary Electrophoresis | Not Specified | 95.1% - 106.4% | Not Specified | 10 | [10] |
| Protein Precipitation (Acetonitrile) | 0.3 mL | Not Specified | 2 - 1000 | 2 | [7] |
| Protein Precipitation (Methanol) | 100 µL | >90% | 20 - 40000 | 20 | [8] |
Visualizations
The following diagrams illustrate the logical workflow of the solid phase extraction protocol.
Caption: Workflow for Posaconazole Solid Phase Extraction.
Caption: Logical Steps of the SPE Protocol.
References
- 1. cincinnatichildrens.org [cincinnatichildrens.org]
- 2. 4200 - Posaconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 3. researchgate.net [researchgate.net]
- 4. A routine method for the quantification of the novel antimycotic drug posaconazole in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. scispace.com [scispace.com]
- 9. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and sensitive determination of posaconazole in patient plasma by capillary electrophoresis with field-amplified sample stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalytical Method of Posaconazole in Clinical Trials
Introduction
Posaconazole is a broad-spectrum second-generation triazole antifungal agent utilized for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[1] Due to its variable pharmacokinetic profile, therapeutic drug monitoring (TDM) of posaconazole is recommended to ensure efficacy and minimize potential toxicity.[2][3] Accurate and reliable bioanalytical methods are crucial for TDM and for pharmacokinetic studies in clinical trials. This document provides detailed application notes and protocols for the quantification of posaconazole in human plasma and serum using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique.[4][5]
Experimental Protocols
This section details the validated experimental procedures for the determination of posaconazole concentrations in biological matrices.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for sample clean-up prior to LC-MS/MS analysis.[4][6]
Materials:
-
Human plasma or serum samples
-
Acetonitrile (HPLC grade)[6]
-
Methanol (HPLC grade)[4]
-
Internal Standard (IS) working solution (e.g., Posaconazole-d4 or a suitable analogue)[7]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50-100 µL of the plasma or serum sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[5][8]
-
Add a specified volume of the internal standard working solution.
-
Add 3 volumes of cold acetonitrile or a mixture of acetonitrile and methanol (e.g., 3:1 v/v) to the sample to precipitate proteins.[4][6]
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.[9]
-
Centrifuge the tubes at 10,000-20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4][6]
-
Carefully transfer the clear supernatant to a clean tube or an HPLC vial for analysis.[7]
Chromatographic and Mass Spectrometric Conditions
The following are typical LC-MS/MS conditions for the analysis of posaconazole. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile or methanol) is typical.[7]
-
Flow Rate: A flow rate of 0.25-0.5 mL/min is generally employed.[7]
-
Column Temperature: The column is typically maintained at 40°C.
-
Injection Volume: 5-10 µL of the prepared sample is injected.[7]
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.[7]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for posaconazole and the internal standard.
-
Posaconazole: A common transition is m/z 701.3 → 683.3.
-
Internal Standard (Posaconazole-d4): A common transition is m/z 705.3 → 687.3.[7]
-
-
Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows should be optimized for maximum signal intensity.
Data Presentation
The performance of the bioanalytical method should be validated according to regulatory guidelines from agencies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11] Key validation parameters are summarized below.
Table 1: Method Validation Parameters for Posaconazole Bioanalysis
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 5.00 - 5000 ng/mL | [8] |
| 0.014 - 12 µg/mL | [4] | |
| 0.02 - 40 µg/mL | [5] | |
| Correlation Coefficient (r²) | > 0.99 | [12] |
| Lower Limit of Quantification (LLOQ) | 2 - 5 ng/mL | [7][8] |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | [4][5] |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | [4][5] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [4][8] |
| Recovery | > 85% | [12] |
Table 2: Therapeutic Drug Monitoring (TDM) Target Concentrations for Posaconazole
| Indication | Trough Concentration (ng/mL or µg/L) | Reference |
| Prophylaxis | > 700 | [2][13] |
| Treatment of Invasive Fungal Infections | > 1000 | [14] |
Visualizations
The following diagrams illustrate the experimental workflow for the bioanalytical method of posaconazole.
Caption: Experimental workflow for posaconazole quantification.
Caption: Role of bioanalysis in clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. researchgate.net [researchgate.net]
- 4. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Posaconazole product-specific bioequivalence guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. albertahealthservices.ca [albertahealthservices.ca]
- 14. nhsgrampian.org [nhsgrampian.org]
Troubleshooting & Optimization
Overcoming matrix effects in posaconazole LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in posaconazole LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact posaconazole analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected compounds in the sample matrix.[1][2][3] In the context of posaconazole analysis in biological samples like plasma or serum, endogenous components such as phospholipids, salts, and metabolites can cause these effects.[1][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the LC-MS/MS method.[2][3]
Q2: What are the common signs of matrix effects in my posaconazole LC-MS/MS data?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.
-
Inaccurate quantification, with results being unexpectedly low or high.
-
Significant variability in the signal intensity of the internal standard across different samples.
-
A drifting baseline or the appearance of interfering peaks at or near the retention time of posaconazole or its internal standard.[4]
Q3: How can I minimize matrix effects during sample preparation?
A3: Effective sample preparation is crucial for minimizing matrix effects.[1][2] Common strategies include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is used to precipitate proteins from the plasma or serum sample.[6][7][8] While effective for removing a large portion of proteins, it may not sufficiently remove other matrix components like phospholipids.[1]
-
Liquid-Liquid Extraction (LLE): This technique separates posaconazole from the sample matrix based on its solubility in two immiscible liquid phases. LLE can provide a cleaner extract than PPT.[1]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analyte.[9][10] It offers a cleaner sample extract compared to PPT and LLE, significantly reducing matrix effects.[9][10]
Q4: Is the use of an internal standard necessary for posaconazole analysis?
A4: Yes, using an appropriate internal standard (IS) is highly recommended to compensate for matrix effects.[1][11] A stable isotope-labeled (SIL) internal standard, such as posaconazole-d4, is the ideal choice.[11][12] Since a SIL-IS has nearly identical physicochemical properties to posaconazole, it will experience similar matrix effects, allowing for accurate correction during data analysis.[11]
Q5: How can I assess the extent of matrix effects in my assay?
A5: The matrix effect can be quantitatively assessed using the post-extraction spike method.[2][13][14] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution. The matrix factor (MF) is calculated as follows:
-
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.[3]
-
Troubleshooting Guide
Problem 1: Low or inconsistent posaconazole signal (Ion Suppression)
| Possible Cause | Suggested Solution |
| Inadequate sample cleanup | Phospholipids and other endogenous components are likely co-eluting with posaconazole, causing ion suppression.[1] Improve your sample preparation method. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE).[9][10] |
| Suboptimal chromatographic separation | Co-eluting matrix components are interfering with the ionization of posaconazole. Optimize the LC gradient to better separate posaconazole from the matrix interferences.[2][3] Modifying the mobile phase composition or using a different column chemistry can also be effective.[5][12] |
| Inappropriate internal standard | The internal standard is not adequately compensating for the matrix effect. Use a stable isotope-labeled internal standard (e.g., posaconazole-d4) for the most accurate correction.[11][12] |
| Ion source contamination | The electrospray ionization (ESI) source can become contaminated with non-volatile matrix components, leading to reduced sensitivity.[4] Regularly clean the ion source according to the manufacturer's recommendations. |
Problem 2: High or inconsistent posaconazole signal (Ion Enhancement)
| Possible Cause | Suggested Solution |
| Co-eluting compounds enhancing ionization | Certain matrix components can enhance the ionization of posaconazole.[2] Similar to ion suppression, optimizing the chromatographic separation to resolve posaconazole from these enhancing components is crucial.[2][3] |
| Carryover from previous injections | Residual posaconazole from a previous high-concentration sample can carry over to the next injection, leading to an artificially high signal. Implement a robust wash step in your autosampler sequence, using a strong solvent to clean the injection needle and port between samples.[4] |
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from various studies on posaconazole LC-MS/MS analysis.
Table 1: Recovery and Matrix Effect of Posaconazole and Internal Standard (IS)
| Analyte | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| Posaconazole | Protein Precipitation | >90 | 95 - 112 | [13][15] |
| Posaconazole | Protein Precipitation | - | 89 ± 9 | [6] |
| Ketoconazole (IS) | Protein Precipitation | 110 ± 18 | 89 ± 9 | [6] |
| Posaconazole | Solid-Phase Extraction | - | Not significant | [9] |
| Zanubrutinib | Protein Precipitation | 95.1 - 103.6 | 95.1 - 103.6 | [16] |
Table 2: Intra-day and Inter-day Precision and Accuracy
| Method | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| UPLC-MS/MS | 7 ± 4 | 7 ± 3 | 106 ± 2 | 103 ± 4 | [6] |
| HPLC-MS/MS | 1.9 - 3.8 | 2.7 - 5.4 | - | - | [13] |
| UPLC-MS/MS | 1.2 - 11.1 | 1.2 - 8.9 | -9.9 to +5 | -4.0 to +8.8 | [14] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is a common and rapid method for sample preparation.[6][7][8]
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of a precipitation solution (e.g., acetonitrile or a 75:25 mixture of acetonitrile:methanol) containing the internal standard (e.g., posaconazole-d4).[6][7]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
2. Assessment of Matrix Effect: Post-Extraction Spike Method
This protocol allows for the quantitative evaluation of matrix effects.[2][13][14]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Sample): Extract a blank biological matrix (e.g., plasma from a drug-free subject) following your sample preparation protocol. Spike the analyte and internal standard into the final extracted matrix.
-
Set C (Pre-Spiked Sample): Spike the analyte and internal standard into the blank biological matrix before starting the sample preparation protocol.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in posaconazole LC-MS/MS analysis.
Caption: A typical protein precipitation workflow for posaconazole sample preparation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. zefsci.com [zefsci.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. cincinnatichildrens.org [cincinnatichildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clpmag.com [clpmag.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. scispace.com [scispace.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting low recovery of posaconazole from plasma
Welcome to the technical support center for posaconazole analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantification of posaconazole in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low posaconazole recovery from plasma?
A1: Low recovery of posaconazole can be attributed to several factors, including suboptimal extraction methodology, issues with sample handling and storage, and patient-specific factors influencing the drug's concentration in plasma. Key areas to investigate are the efficiency of the protein precipitation or extraction solvent, the high degree of plasma protein binding of posaconazole, and the potential for drug degradation if samples are not handled or stored correctly.
Q2: How does the high protein binding of posaconazole affect its recovery?
A2: Posaconazole is extensively bound to plasma proteins (>98%), primarily albumin.[1][2][3][4] This high binding affinity can make it difficult to efficiently extract the drug from the plasma matrix. Incomplete disruption of this binding during the extraction process is a primary cause of low recovery. Methodologies must be robust enough to release the drug from these proteins.
Q3: Can patient-specific factors influence the measured posaconazole concentration?
A3: Yes, several patient-related factors can lead to genuinely low posaconazole concentrations in plasma, which might be misinterpreted as low analytical recovery. These include:
-
Hypoalbuminemia: Patients with low serum albumin may have lower total posaconazole concentrations.[3][4][5]
-
Drug-drug interactions: Co-administration of certain drugs, such as proton pump inhibitors, can decrease posaconazole absorption and thus its plasma concentration.[5][6][7]
-
Gastrointestinal issues: Conditions like diarrhea can significantly reduce the absorption of orally administered posaconazole.[6][7]
-
Food intake: The absorption of the oral suspension is significantly affected by food, particularly high-fat meals.[6][7][8]
Q4: What are the recommended storage conditions for plasma samples containing posaconazole?
A4: To ensure the stability of posaconazole, plasma samples should be stored frozen, typically at -20°C or -80°C, until analysis.[9][10][11] Studies have shown that posaconazole is stable in plasma for at least 24 hours at room temperature and for extended periods when frozen.[9][10][12] Repeated freeze-thaw cycles should be avoided.[12]
Troubleshooting Guide: Low Posaconazole Recovery
This guide provides a systematic approach to diagnosing and resolving issues of low posaconazole recovery during plasma sample analysis.
Problem: Consistently low recovery of posaconazole in quality control (QC) and patient samples.
Below is a troubleshooting workflow to identify and address the potential causes of low posaconazole recovery.
Caption: Troubleshooting workflow for low posaconazole recovery.
Experimental Protocols
Here are detailed methodologies for common posaconazole extraction techniques from plasma.
Protein Precipitation (PPT)
This is a rapid and simple method for sample preparation.[9][11][12]
Protocol:
-
To a 100 µL aliquot of plasma sample, add 300 µL of a precipitating solvent (e.g., methanol, acetonitrile, or a mixture of both).[9][12]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the clear supernatant to a clean tube for direct injection into the LC-MS/MS system or for further processing if required.
Workflow Diagram for Protein Precipitation:
Caption: Experimental workflow for protein precipitation.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation.[10][13]
Protocol:
-
To a 500 µL aliquot of plasma sample, add 200 µL of 0.1 M sodium hydroxide and an internal standard.[10]
-
Vortex the sample briefly.
-
Add 3 mL of an immiscible organic solvent (e.g., diethyl ether) and vortex for 5 minutes.[10]
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.[10]
-
Transfer the organic layer to a new tube.
-
Repeat the extraction with another 3 mL of the organic solvent.
-
Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at 37°C.[10]
-
Reconstitute the residue in the mobile phase for analysis.
Workflow Diagram for Liquid-Liquid Extraction:
Caption: Experimental workflow for liquid-liquid extraction.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can yield very clean extracts.[14][15]
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the posaconazole from the cartridge with an appropriate elution solvent (e.g., methanol with a small percentage of formic acid).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Workflow Diagram for Solid-Phase Extraction:
Caption: Experimental workflow for solid-phase extraction.
Quantitative Data Summary
The following tables summarize the reported recovery rates for posaconazole from plasma using different extraction methods.
Table 1: Recovery of Posaconazole using Protein Precipitation
| Precipitating Solvent | Recovery (%) | Reference |
| Methanol | 92.4 ± 1.3 | [9][12] |
| Acetonitrile/Methanol (75:25, v/v) | Not explicitly stated, but method showed good accuracy | [11] |
| Acetonitrile | Not explicitly stated, but method showed good accuracy | [8] |
Table 2: Recovery of Posaconazole using Liquid-Liquid Extraction
| Extraction Solvent | Recovery (%) | Reference |
| Diethyl ether | Quantitative | [10] |
| Tert-butyl methyl ether (TBME) | >98 | [13] |
Table 3: Recovery of Posaconazole using Solid-Phase Extraction
| SPE Sorbent | Recovery (%) | Reference |
| Mixed-mode cation exchange | Not explicitly stated, but method was robust and reproducible | [14] |
| Not specified | 95.1 - 106.4 | [15] |
References
- 1. Posaconazole in human serum: a greater pharmacodynamic effect than predicted by the non-protein-bound serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. studenttheses.uu.nl [studenttheses.uu.nl]
- 6. Frontiers | Factors affecting posaconazole plasma concentrations: a meta-analysis and systematic review [frontiersin.org]
- 7. Factors affecting posaconazole plasma concentrations: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous Determination of Voriconazole and Posaconazole Concentrations in Human Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid and sensitive determination of posaconazole in patient plasma by capillary electrophoresis with field-amplified sample stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing ESI conditions for O-Benzyl Posaconazole-4-hydroxyphenyl-d4
Welcome to the technical support center for the analysis of O-Benzyl Posaconazole-4-hydroxyphenyl-d4 using Electrospray Ionization (ESI) Mass Spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting ESI conditions for analyzing posaconazole and its analogs?
A1: While optimal conditions require empirical determination for your specific instrument and method, the following table provides a good starting point for method development based on published data for posaconazole analysis.[1][2]
| Parameter | Positive Ion Mode | Notes |
| Ion Source | Electrospray Ionization (ESI) | |
| Polarity | Positive | Posaconazole and its analogs readily form protonated molecules [M+H]⁺. |
| Capillary Voltage | 3.0 - 4.0 kV | Start around 3.5 kV and optimize for signal intensity and stability.[1] |
| Cone Voltage | 20 - 60 V | Higher cone voltages can induce in-source fragmentation. Start low (e.g., 20V) to preserve the parent ion, then increase if fragmentation is desired.[3] |
| Desolvation Gas Flow | 500 - 800 L/h | Typically nitrogen. Adjust for efficient solvent evaporation.[1] |
| Cone Gas Flow | 50 L/h | Helps to prevent solvent droplets from entering the mass analyzer.[1] |
| Desolvation Temperature | 350 - 500 °C | Higher temperatures aid in desolvation but can cause thermal degradation of the analyte.[1] |
| Source Temperature | 100 - 150 °C | Should be sufficient to prevent solvent condensation.[1] |
| Collision Energy (for MS/MS) | 30 - 40 eV | Optimize to obtain desired product ions.[1] |
Q2: I am observing a different retention time for this compound compared to its non-deuterated analog. Is this normal?
A2: Yes, this is a known phenomenon referred to as the "deuterium isotope effect". In reversed-phase chromatography, deuterated compounds often have slightly shorter retention times than their non-deuterated counterparts.[4][5] While this may seem minor, it can be a significant issue if the elution region is affected by matrix effects. If the analyte and the internal standard enter the ESI source at different times, they may experience different levels of ion suppression or enhancement, which can compromise the accuracy of quantification.[5]
Q3: My quantitative results are inconsistent. What are the potential causes when using a deuterated internal standard?
A3: Inconsistent or inaccurate quantitative results with deuterated standards can arise from several factors:
-
Lack of Co-elution: As mentioned in Q2, if the analyte and internal standard do not co-elute perfectly, they may be subjected to different matrix effects.[4][5]
-
Differential Matrix Effects: Even with co-elution, the analyte and the deuterated standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.[4]
-
Isotopic or Chemical Impurities: The presence of unlabeled analyte in your deuterated standard can lead to artificially high concentration measurements.[5]
-
Deuterium Back-Exchange: The deuterium atoms on your standard can exchange with hydrogen atoms from the solvent or matrix, a process known as back-exchange.[4][5] This is more likely to occur with deuterium labels on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.[4]
Q4: What is "in-source fragmentation" and how can it affect my analysis of posaconazole analogs?
A4: In-source fragmentation is the breakdown of an analyte within the ESI source before it enters the mass analyzer. For posaconazole, which is metabolized via glucuronidation, labile glucuronide metabolites can fragment back to the parent drug in the ESI source.[1][3] This can lead to an overestimation of the concentration of the parent drug. If you observe broad or fronting peaks in your chromatogram, it could be an indication of in-source fragmentation of metabolites.[3] Reducing the cone voltage can help to minimize this effect.[3]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or Instability
| Potential Cause | Troubleshooting Step |
| Suboptimal ESI Parameters | Systematically optimize key parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature. Refer to the starting conditions in the FAQ section. |
| Inappropriate Mobile Phase | Ensure the mobile phase is compatible with ESI. The addition of a small amount of formic acid (e.g., 0.1%) can improve protonation and signal intensity in positive ion mode.[6][7] |
| Matrix Effects | The sample matrix can suppress the ionization of the analyte. Dilute the sample, improve sample clean-up, or use a matrix-matched calibration curve. |
| Analyte Degradation | Posaconazole and its analogs can be susceptible to degradation. Ensure proper sample storage and handling. |
Issue 2: Inaccurate Quantification with Deuterated Standard
| Potential Cause | Troubleshooting Step |
| Chromatographic Separation of Analyte and Standard | Overlay the chromatograms of the analyte and the internal standard to check for co-elution. If they are separated, consider adjusting the chromatographic method, such as using a column with lower resolution, to ensure they elute together.[4] |
| Differential Matrix Effects | Perform a post-column infusion experiment to identify regions of ion suppression. If the analyte and standard elute in a region of high suppression, modify the chromatography to move them to a cleaner part of the chromatogram. |
| Deuterium Back-Exchange | Assess the stability of the deuterium label by incubating the standard in the sample matrix under experimental conditions and monitoring for any loss of deuterium. See the experimental protocol below. |
| Purity of the Internal Standard | Verify the isotopic and chemical purity of the deuterated internal standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[4] |
Experimental Protocols
Protocol: Assessing Deuterium Label Stability (Back-Exchange)
This protocol is designed to determine if the deuterium labels on this compound are stable in the intended sample matrix and solvent conditions.
Materials:
-
This compound stock solution
-
Blank sample matrix (e.g., plasma, urine)
-
Mobile phase solvents
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Spike a known concentration of this compound into the blank sample matrix.
-
Prepare a parallel sample by spiking the same concentration into the initial mobile phase composition.
-
-
Incubation:
-
Incubate both samples at the temperature and for the duration of your intended sample preparation and analysis workflow. It is also advisable to test a longer incubation period (e.g., 24 hours) to assess stability over time.
-
-
Sample Processing:
-
Process the incubated samples using your standard extraction or sample preparation protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples by LC-MS/MS.
-
Monitor the mass-to-charge ratio (m/z) for both the deuterated internal standard and the potential non-deuterated analog that would be formed by back-exchange.
-
-
Data Analysis:
-
Compare the peak area of the deuterated standard in the matrix sample to the sample in the mobile phase. A significant decrease in the peak area of the deuterated standard in the matrix sample, accompanied by an increase in the signal for the non-deuterated analog, indicates back-exchange.
-
Visualized Workflows
Caption: Troubleshooting workflow for inaccurate quantification with deuterated standards.
Caption: General workflow for optimizing ESI conditions.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Electromembrane Extraction of Posaconazole for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Posaconazole Trough Concentration Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in posaconazole trough concentrations during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the target therapeutic trough concentration for posaconazole?
For prophylactic use, the generally accepted target trough concentration is greater than 700 ng/mL (or 0.7 mg/L).[1][2][3] For the treatment of invasive fungal infections, a higher trough concentration of greater than 1000 ng/mL (or 1.0 mg/L) is often targeted.[4] However, specific patient populations and the severity of the infection may warrant different targets.[5]
Q2: When should posaconazole trough concentrations be measured?
Trough levels should be measured at a steady state, which is typically reached after 6-7 days of consistent dosing.[1] The blood sample should be drawn just before the next scheduled dose (0 to 60 minutes prior).[1]
Q3: Is routine therapeutic drug monitoring (TDM) always necessary for posaconazole?
Routine TDM is not always recommended, especially with the newer delayed-release tablet and intravenous formulations which exhibit less pharmacokinetic variability.[1][5] However, TDM is crucial for patients receiving the oral suspension due to its variable absorption.[5][6] It is also recommended for patients who are not responding to therapy, have altered gastrointestinal absorption, are on interacting medications, or if non-adherence is suspected.[1][7]
Q4: What are the main factors contributing to variability in posaconazole trough concentrations?
The primary factors include the drug formulation (oral suspension vs. delayed-release tablet vs. intravenous), concomitant food intake (especially for the oral suspension), alterations in gastric pH, drug-drug interactions, and patient-specific factors like gastrointestinal disorders (e.g., mucositis, diarrhea).[1][4][8][9]
Troubleshooting Guide for Suboptimal Posaconazole Trough Concentrations
This guide provides a systematic approach to identifying and addressing the causes of variable and suboptimal posaconazole trough concentrations.
Issue 1: Low Posaconazole Trough Concentrations (<700 ng/mL for prophylaxis)
Low trough concentrations can lead to therapeutic failure and breakthrough fungal infections.[8] The following workflow can help troubleshoot this issue.
-
Verify Formulation: The oral suspension is most susceptible to absorption variability.[1] The delayed-release tablets and intravenous formulations provide more consistent concentrations.[4] If a patient is on the oral suspension and experiencing low levels, switching to the delayed-release tablet or intravenous formulation may be beneficial.[10]
-
Assess Food Intake (for Oral Suspension): The absorption of the posaconazole oral suspension is significantly enhanced when taken with a high-fat meal.[11][12] Administration with food can increase exposure by up to 4-fold.[2] Ensure the oral suspension is being administered with food or a nutritional supplement.[9][13]
-
Evaluate Gastric pH (for Oral Suspension): An acidic environment is crucial for the dissolution and absorption of the posaconazole oral suspension.[11] Concomitant use of acid-suppressing agents like proton pump inhibitors (PPIs) and H2-receptor antagonists (H2RAs) can significantly reduce posaconazole absorption.[8][10] For the oral suspension, avoiding these agents is recommended.[10] The absorption of the delayed-release tablet is not significantly affected by gastric pH.[2]
-
Investigate Gastrointestinal (GI) Issues: Conditions such as diarrhea and mucositis can impair drug absorption for both oral formulations.[8][9][14][15] In patients with severe intestinal mucositis, the bioavailability of even the tablet formulation can be reduced.[15]
-
Review for Drug-Drug Interactions (DDIs): Posaconazole is a substrate and inhibitor of P-glycoprotein and a potent inhibitor of CYP3A4.[16] Co-administration with inducers of UGT glucuronidation (e.g., rifampin, phenytoin) can increase posaconazole clearance and lower its concentration.[9][16] A thorough review of concomitant medications is essential.
Issue 2: High Posaconazole Trough Concentrations (>3750 ng/mL)
While a clear upper toxicity threshold has not been established, some guidelines suggest a level above 3.75 mg/L (3750 ng/mL) as a point for potential concern.[2][17] High concentrations may be associated with adverse effects.
-
Drug-Drug Interactions: Co-administration with inhibitors of P-glycoprotein or UGT glucuronidation could potentially increase posaconazole levels.[3][16]
-
Overdosing: Verify the correct dose and frequency are being administered.
-
Hepatic Impairment: Although posaconazole undergoes minimal hepatic metabolism via CYP enzymes, severe liver dysfunction could potentially impact its clearance.[11]
-
Solution: If excessively high levels are observed, consider a dose reduction and repeat TDM.
Data Presentation: Factors Affecting Posaconazole Bioavailability
The following tables summarize the impact of various factors on posaconazole trough concentrations, primarily focusing on the oral suspension, which exhibits the most significant variability.
Table 1: Impact of Formulation and Food on Posaconazole Exposure
| Formulation | Condition | Relative Bioavailability/Exposure | Reference(s) |
| Oral Suspension | With High-Fat Meal vs. Fasted | ~4-fold increase | [2][12] |
| Oral Suspension | With Nutritional Supplement | Significant increase | [9][13] |
| Delayed-Release Tablet | With High-Fat Meal vs. Fasted | ~1.5-fold increase | [2] |
| Delayed-Release Tablet vs. Oral Suspension | Fed Conditions | ~35% higher with tablet | [2] |
Table 2: Impact of Concomitant Medications and GI Conditions on Posaconazole Oral Suspension Trough Concentrations
| Factor | Effect on Posaconazole Concentration | Magnitude of Effect | Reference(s) |
| Proton Pump Inhibitors (PPIs) | Decrease | Bioavailability reduced by ~45% | [9][10] |
| H2-Receptor Antagonists (e.g., cimetidine) | Decrease | Bioavailability reduced by ~39% | [11] |
| Metoclopramide | Decrease | Bioavailability reduced by ~35% | [9] |
| Phenytoin/Rifampin | Decrease | Increased clearance by >600% | [9] |
| Diarrhea | Decrease | Bioavailability reduced by ~45% | [9][14] |
| Mucositis | Decrease | Bioavailability reduced by ~58% | [9][18] |
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring of Posaconazole
-
Objective: To determine the trough concentration of posaconazole in serum or plasma.
-
Timing of Sample Collection: Collect a blood sample 0-60 minutes before the next scheduled dose, after the patient has been on a stable dose for at least 5-7 days to ensure steady-state conditions.[1][7]
-
Sample Type: Serum or plasma.[1]
-
Analysis Method: High-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common, validated methods.
-
Information to Provide with Sample: Include the patient's current posaconazole dose and regimen, the exact time of the last dose, and the time of sample collection.[7] Also, note any concomitant medications that may interact with posaconazole.
Visualizations
The following diagram illustrates the key factors that can influence the bioavailability and clearance of posaconazole, ultimately affecting its trough concentration.
References
- 1. albertahealthservices.ca [albertahealthservices.ca]
- 2. Therapeutic Drug Monitoring of Posaconazole: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Factors affecting posaconazole plasma concentrations: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What information is available to guide the practice of therapeutic drug monitoring for itraconazole, posaconazole, voriconazole, and isavuconazonium sulfate? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 6. researchgate.net [researchgate.net]
- 7. nhsgrampian.org [nhsgrampian.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. drugs.com [drugs.com]
- 11. Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Pharmacokinetics and absorption of posaconazole oral suspension under various gastric conditions in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Posaconazole therapeutic drug monitoring in clinical practice and longitudinal analysis of the effect of routine laboratory measurements on posaconazole concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Minimizing ion suppression in posaconazole quantification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of ion suppression during the quantification of posaconazole using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue in posaconazole quantification?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte, in this case, posaconazole, in the mass spectrometer's ion source. This interference reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification, poor sensitivity, and unreliable results.[1][2] Given that posaconazole concentration levels are critical for therapeutic drug monitoring (TDM), accurate quantification is essential for clinical decision-making.[3][4][5]
Q2: What are the primary sources of ion suppression when analyzing biological samples for posaconazole?
A2: The primary sources are endogenous components of the biological matrix that are co-extracted with posaconazole. These can include phospholipids, salts, proteins, and peptides.[2] Additionally, labile drug metabolites, such as posaconazole glucuronides, can undergo in-source fragmentation during electrospray ionization (ESI), creating interfering peaks that can lead to artificially elevated results.[6] Co-administered drugs and their metabolites can also contribute to ion suppression.[7]
Q3: How can I detect and quantify ion suppression in my posaconazole assay?
A3: A common method to assess ion suppression is the post-extraction addition technique.[4][8] This involves comparing the peak area of posaconazole in a neat solution to the peak area of posaconazole spiked into a blank, extracted matrix sample. A lower peak area in the matrix sample indicates ion suppression.[8] A post-column infusion experiment can also be performed to identify regions in the chromatogram where ion suppression occurs.[2]
Q4: What is the role of an internal standard (IS) and which type is best for posaconazole analysis?
A4: An internal standard is a compound added to all samples, calibrators, and quality controls at a constant concentration to correct for variability during sample preparation and analysis, including ion suppression. For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard, such as posaconazole-d4, is considered the gold standard.[9][10][11] A SIL-IS co-elutes with the analyte and experiences similar ionization effects, providing the most accurate compensation for matrix-induced signal suppression or enhancement.[10] If a SIL-IS is unavailable, a structural analog (e.g., SCH 56984) can be used, but it may not compensate for ion suppression as effectively.[12]
Q5: Which sample preparation technique is most effective at minimizing ion suppression?
A5: The choice of sample preparation technique significantly impacts the cleanliness of the final extract and the degree of ion suppression.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile.[3][11][13] However, it is the least effective at removing matrix components like phospholipids and may result in significant ion suppression.[9]
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[14][15] This reduces interferences but can be more labor-intensive and may suffer from emulsion formation.[14][15]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing interfering matrix components, providing the cleanest extracts and minimizing ion suppression.[16][17] Techniques like mixed-mode cation exchange SPE have been successfully used for posaconazole quantification.[18]
Troubleshooting Guide
Problem: Low signal intensity, poor peak shape, or high variability in results.
This issue is often a direct consequence of significant ion suppression.
| Potential Cause | Recommended Solution |
| Insufficient Sample Cleanup | The sample extract may contain a high concentration of co-eluting matrix components (e.g., phospholipids). |
| Action 1: Refine Sample Preparation. Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample.[17][19] | |
| Action 2: Dilute the Sample. Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, thereby mitigating their suppressive effects. | |
| Inadequate Chromatographic Separation | Posaconazole is co-eluting with interfering compounds from the matrix. |
| Action 1: Optimize Chromatography. Increase the separation between posaconazole and matrix components by adjusting the gradient slope, changing the mobile phase composition (e.g., adjusting organic content or additives like formic acid), or trying a different column chemistry (e.g., C18).[9] | |
| Action 2: Use UPLC/UHPLC. Ultra-high performance liquid chromatography can provide higher resolution and better separation from interferences.[4][6] | |
| Action 3: Consider Metal-Free Columns. For some compounds, interactions with metal surfaces in standard stainless steel columns can cause peak tailing and signal loss. Using a PEEK-coated or metal-free column may improve peak shape and recovery.[20] | |
| Inappropriate Internal Standard (IS) | The chosen IS (e.g., a structural analog) does not adequately track the ionization behavior of posaconazole. |
| Action: Use a Stable Isotope-Labeled IS. Implement a stable isotope-labeled internal standard, such as posaconazole-d4. This is the most effective way to compensate for signal variability caused by ion suppression.[9][10] |
Problem: Posaconazole concentrations appear unexpectedly high, especially in patient samples.
This may indicate interference from posaconazole metabolites.
| Potential Cause | Recommended Solution |
| In-Source Fragmentation of Metabolites | Labile metabolites, particularly posaconazole glucuronides, can break down in the ion source of the mass spectrometer, generating the same precursor-product ion transition as the parent drug.[6] This interference can lead to an overestimation of posaconazole concentration. |
| Action 1: Optimize MS Source Conditions. Reduce the cone voltage (or equivalent parameter) to use "softer" ionization conditions. This minimizes the energy in the ion source and can prevent the in-source fragmentation of labile metabolites.[6] | |
| Action 2: Improve Chromatographic Separation. Ensure baseline separation of posaconazole from its glucuronide metabolites. A longer gradient or a high-resolution UPLC system may be required to achieve this.[6] |
Quantitative Data Summary
The effectiveness of different sample preparation techniques can be compared based on analyte recovery and the extent of matrix effects (ion suppression).
Table 1: Comparison of Sample Preparation Methods
| Method | Analyte Recovery | Matrix Effect (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Good (e.g., ~85%)[13] | Can be significant; ionization may be enhanced or suppressed depending on the specific matrix lot.[9] | Simple, fast, low cost.[3][13] | Least effective cleanup, high risk of ion suppression.[2] |
| Liquid-Liquid Extraction (LLE) | Variable, often lower than SPE or SLE (10-20% lower).[17] | Variable, can be high for certain compounds.[17] | Cleaner extracts than PPT.[14] | Labor-intensive, potential for emulsion formation, requires large solvent volumes.[15] |
| Solid-Phase Extraction (SPE) | High and reproducible.[17] | Minimal; generally provides the lowest and most consistent matrix effects.[17] | Excellent cleanup, high analyte concentration, easily automated.[16] | Higher cost, requires method development. |
Note: Values are generalized from literature. Actual performance depends on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is a rapid method for sample preparation, suitable for high-throughput environments where matrix effects can be adequately compensated for by a stable isotope-labeled internal standard.
-
Sample Aliquoting: Pipette 50-100 µL of plasma or serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., posaconazole-d4) solution.
-
Precipitation: Add 3 volumes of cold acetonitrile (e.g., 300 µL for a 100 µL sample).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.[3][5]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a much cleaner sample extract, significantly reducing the risk of ion suppression. The example below uses a generic reversed-phase sorbent.
-
Conditioning: Condition the SPE cartridge (e.g., Oasis PRiME HLB) by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it.
-
Sample Loading: Pre-treat the plasma/serum sample (e.g., 100 µL) by diluting with an aqueous solution (e.g., 4% phosphoric acid) and adding the internal standard. Load the entire pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute posaconazole and the internal standard from the cartridge using a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Visual Diagrams
References
- 1. providiongroup.com [providiongroup.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. cincinnatichildrens.org [cincinnatichildrens.org]
- 4. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.asm.org [journals.asm.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. clpmag.com [clpmag.com]
- 11. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 13. ijcrt.org [ijcrt.org]
- 14. aurorabiomed.com [aurorabiomed.com]
- 15. aurorabiomed.com [aurorabiomed.com]
- 16. biotage.com [biotage.com]
- 17. waters.com [waters.com]
- 18. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eijppr.com [eijppr.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: O-Benzyl Posaconazole-4-hydroxyphenyl-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of O-Benzyl Posaconazole-4-hydroxyphenyl-d4 in solution. The information is compiled to address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common laboratory solvents?
A1: While specific stability data for this compound is not extensively published, studies on posaconazole, a closely related compound, indicate good stability in common organic solvents like methanol and acetonitrile at room temperature for short periods.[1][2][3] For long-term storage, it is advisable to keep solutions at -20°C or below.[4] Deuteration on the hydroxyphenyl ring is unlikely to significantly impact overall stability, but the O-benzyl group may introduce specific degradation pathways.
Q2: What are the primary degradation pathways for posaconazole and its analogs?
A2: Based on forced degradation studies of posaconazole, the primary degradation pathways include hydrolysis under acidic and basic conditions, and oxidation.[1][3][5] Posaconazole has been found to be relatively stable under thermal and photolytic stress.[3][5] The piperazine ring has been suggested as a potential site for oxidative degradation.[5]
Q3: How should I prepare solutions of this compound for analytical experiments?
A3: It is recommended to dissolve this compound in a high-quality organic solvent such as methanol or acetonitrile to prepare a stock solution.[1][3] Subsequent dilutions can be made in the same solvent or the mobile phase to be used in the analysis. Solutions should be filtered through a 0.45 μm membrane filter before injection into an HPLC system to prevent particulate matter from interfering with the analysis.[1]
Q4: Are there any known incompatibilities of posaconazole analogs with common excipients or reagents?
A4: While specific incompatibility data for this compound is not available, care should be taken when formulating it with strong acids, bases, or oxidizing agents, as these have been shown to cause degradation of posaconazole.[1][3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of the compound. | Prepare fresh solutions daily. Store stock solutions at ≤ -20°C.[4] Avoid exposure to strong acids, bases, and oxidizing agents.[1][3][5] |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. | |
| Loss of compound over time in solution | Adsorption to container surfaces. | Use silanized glass or polypropylene containers for storage. |
| Degradation due to improper storage. | Store solutions protected from light and at low temperatures (-20°C or -80°C).[4] | |
| Inconsistent analytical results | Incomplete dissolution of the compound. | Ensure complete dissolution by vortexing and/or sonicating the solution.[3] |
| Variability in solution preparation. | Use calibrated pipettes and follow a standardized protocol for solution preparation. |
Stability of Posaconazole Under Forced Degradation Conditions
The following table summarizes the stability of posaconazole under various stress conditions, which can serve as a proxy for estimating the stability of this compound.
| Condition | Reagents and Duration | Observation | Degradation (%) |
| Acid Hydrolysis | 2N HCl at 70°C for 1 hour | Significant degradation with the formation of degradation products.[3] | 5.41[3] |
| Base Hydrolysis | 2N NaOH at 70°C for 8 hours | Significant degradation with the formation of two degradation products.[3] | 4.23[3] |
| Oxidative | 20% H₂O₂ at room temperature for 24 hours | No significant degradation observed.[3] | Not significant[3] |
| Thermal | 70°C for 24 hours | No significant degradation observed.[3] | Not significant[3] |
| Photolytic | Sunlight for 24 hours | No significant degradation observed.[3] | Not significant[3] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve the compound in methanol and make up the volume to the mark. Sonicate for 15 minutes to ensure complete dissolution.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or mobile phase) to the desired concentration.
Protocol 2: Forced Degradation Study
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 2N HCl. Heat the mixture at 70°C for 1 hour in a water bath.[3] Cool the solution and neutralize it with 2N NaOH. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Base Degradation: To 1 mL of the stock solution, add 1 mL of 2N NaOH. Heat the mixture at 70°C for 8 hours in a water bath.[3] Cool the solution and neutralize it with 2N HCl. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.[3] Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and keep it in a hot air oven at 70°C for 24 hours.[3] After cooling, dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to direct sunlight for 24 hours.[3] Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Analysis: Analyze all the stressed samples by a stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Stability-Indicating HPLC Method for Posaconazole Bulk Assay | Semantic Scholar [semanticscholar.org]
- 3. impactfactor.org [impactfactor.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Dealing with co-eluting interferences in posaconazole assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting interferences in posaconazole assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in posaconazole assays?
The most common sources of interference in posaconazole assays include:
-
Co-eluting metabolites: Posaconazole is metabolized primarily through glucuronidation, leading to mono- and di-glucuronides. These metabolites can sometimes co-elute with the parent drug and, particularly in LC-MS/MS assays, undergo in-source fragmentation, leading to falsely elevated posaconazole concentrations.[1][2]
-
Co-administered drugs: Patients receiving posaconazole are often on multiple medications. Some of these drugs or their metabolites may have similar chromatographic retention times and/or mass-to-charge ratios, causing interference.[3][4][5]
-
Endogenous matrix components: Components of the biological matrix (e.g., plasma, serum) can cause ion suppression or enhancement in LC-MS/MS assays or have UV absorbance at the same wavelength as posaconazole in HPLC-UV assays.
-
Degradation products: Improper sample handling or storage can lead to the degradation of posaconazole, and these degradation products may interfere with the assay.[6]
Q2: My posaconazole concentrations from an LC-MS/MS assay are significantly higher than expected and higher than results from an HPLC-UV method for the same patient samples. What could be the cause?
This discrepancy is often due to the in-source fragmentation of posaconazole glucuronide metabolites.[1][2] During the electrospray ionization process in the mass spectrometer's source, the labile glucuronide group can cleave off, generating an ion with the same mass-to-charge ratio as the parent posaconazole. If these metabolites are not chromatographically separated from posaconazole, they will be detected along with the parent drug, leading to an overestimation of the true posaconazole concentration.[1][2] HPLC-UV methods are typically less susceptible to this specific type of interference as the UV detection is based on the chromophore of the entire molecule.
Q3: How can I confirm if glucuronide metabolites are interfering with my LC-MS/MS assay?
To confirm interference from glucuronide metabolites, you can:
-
Analyze patient samples vs. spiked calibrators: Metabolite interference will typically only be observed in patient samples, not in calibrator samples prepared by spiking pure posaconazole into a blank matrix.[2]
-
Perform precursor and product ion scans: By performing precursor and product ion scans on the interfering peaks, you can identify ions corresponding to the mass of posaconazole glucuronides.[2]
-
Modify chromatographic conditions: Altering the mobile phase composition or gradient can help to chromatographically separate the metabolites from the parent drug. If separate peaks corresponding to the metabolites appear and the posaconazole peak area decreases, this confirms the initial co-elution.[1]
Q4: What steps can I take to eliminate interference from co-eluting metabolites in my LC-MS/MS method?
There are two primary strategies to mitigate interference from co-eluting metabolites:
-
Optimize Chromatographic Separation: The most robust solution is to develop a chromatographic method that effectively separates posaconazole from its glucuronide metabolites. This can be achieved by adjusting the mobile phase gradient, changing the stationary phase (column), or using techniques like ultra-performance liquid chromatography (UPLC) for higher resolution.[1][2]
-
Adjust Mass Spectrometer Source Conditions: Reducing the cone voltage (or declustering potential) in the mass spectrometer's source can minimize the energy applied to the ions, thereby reducing in-source fragmentation of the labile glucuronide metabolites.[2] This should be done carefully to ensure sufficient ionization of the target analyte, posaconazole.
Q5: A patient is on multiple medications. How do I assess the potential for interference from co-administered drugs in my posaconazole assay?
To assess potential interference from co-administered drugs:
-
Literature Review: Check for published data on drug-drug interactions with posaconazole. Many drugs are known to be substrates or inhibitors of CYP3A4, which is involved in posaconazole metabolism, or may have similar analytical properties.[3][4][5][7]
-
Spiking Studies: Prepare solutions of the co-administered drugs and inject them individually into your analytical system to determine their retention times and mass transitions. Then, spike these drugs into a sample containing a known concentration of posaconazole to see if they co-elute and cause a change in the posaconazole peak area or shape.
-
Use of a Different Analytical Method: If available, analyze the sample using a different analytical technique (e.g., HPLC-UV if you are using LC-MS/MS) to see if the results are concordant. Discrepancies may suggest an interference specific to one method.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Asymmetric Peaks for Posaconazole
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. Ensure the injection concentration is within the linear range of the method.[9] |
| Incompatible Injection Solvent | The injection solvent should be similar in composition to or weaker than the initial mobile phase to prevent peak distortion. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for the column and the analyte. For posaconazole (a weak base), a slightly acidic pH can improve peak shape. |
Issue 2: Unexpected Peaks in Patient Sample Chromatograms
| Potential Cause | Troubleshooting Step |
| Metabolite Co-elution | As detailed in the FAQs, this is a common issue. Optimize chromatography to separate metabolites or adjust MS source conditions to minimize in-source fragmentation.[1][2] |
| Co-administered Drug Interference | Obtain a list of the patient's medications. Perform spiking studies with these drugs to check for co-elution. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the needle wash procedure. |
| Sample Contamination | Review sample collection and preparation procedures to identify potential sources of contamination. |
Issue 3: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation steps, such as protein precipitation or solid-phase extraction. Use of an internal standard is highly recommended.[10] |
| Ion Suppression/Enhancement (LC-MS/MS) | Use a stable isotope-labeled internal standard for posaconazole to compensate for matrix effects. Evaluate matrix effects by comparing the response of an analyte in a post-extraction spiked sample to the response in a neat solution. |
| Instrument Instability | Check the stability of the LC pump flow rate and the MS spray. Perform system suitability tests before each analytical run.[11] |
| Improper Calibration Curve | Ensure the calibration range covers the expected sample concentrations and that the curve is linear and reproducible.[10][11] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Posaconazole Quantification with Metabolite Separation
This protocol is designed to provide sufficient chromatographic resolution to separate posaconazole from its primary glucuronide metabolites.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution (e.g., deuterated posaconazole).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.[12]
-
-
Chromatographic Conditions:
-
HPLC System: UPLC or high-resolution HPLC system.
-
Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm (e.g., 50 x 2.1 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is recommended to separate metabolites. An example gradient could be:
-
0-0.5 min: 30% B
-
0.5-2.5 min: Gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 30% B
-
3.1-4.0 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Posaconazole: m/z 701.3 → 683.3
-
Internal Standard (Posaconazole-d4): m/z 705.3 → 687.3
-
-
Cone Voltage: Optimize to a lower value (e.g., 20-40 V) to minimize in-source fragmentation. This parameter is instrument-dependent and should be empirically determined.[2]
-
Collision Energy: Optimize for the specific MRM transitions.
-
Protocol 2: Interference Testing for Co-administered Drugs
This protocol outlines a systematic approach to test for interference from other medications.
-
Preparation of Stock Solutions: Prepare individual stock solutions of the co-administered drugs of concern and posaconazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Determine Retention Times:
-
Dilute each stock solution to an appropriate concentration (e.g., 1 µg/mL).
-
Inject each solution individually into the LC-MS/MS system using the established posaconazole assay method.
-
Record the retention time for each compound.
-
-
Co-elution and Interference Check:
-
Prepare a sample containing a mid-range concentration of posaconazole (e.g., 1 µg/mL).
-
Spike this sample with the co-administered drug(s) at a clinically relevant concentration.
-
Inject the spiked sample and a non-spiked control sample.
-
Compare the chromatograms. Look for:
-
Changes in the posaconazole peak shape or retention time.
-
An increase in the posaconazole peak area in the spiked sample compared to the control.
-
The appearance of any new peaks at the same retention time as posaconazole.
-
-
-
Mass Spectral Interference Check (for LC-MS/MS):
-
If a co-eluting compound is identified, check if it produces a fragment ion with the same m/z as the posaconazole product ion being monitored. This can be done by acquiring a full product ion scan of the co-administered drug at its retention time.
-
Quantitative Data Summary
Table 1: Example Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Posaconazole Glucuronide | ~0.9 | 877.3 | 701.3 |
| Posaconazole | ~1.1 | 701.3 | 683.3 |
| Posaconazole-d4 (IS) | ~1.1 | 705.3 | 687.3 |
Note: Retention times are approximate and will vary depending on the specific chromatographic system and conditions used.
Visualizations
Caption: Workflow for Posaconazole Analysis.
Caption: Troubleshooting High Results.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicenter Study of Posaconazole Therapeutic Drug Monitoring: Exposure-Response Relationship and Factors Affecting Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Posaconazole Interactions - GoodRx [goodrx.com]
- 6. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. HPLC/UV or bioassay: two valid methods for posaconazole quantification in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrj.org [chemrj.org]
- 10. ijcrt.org [ijcrt.org]
- 11. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cincinnatichildrens.org [cincinnatichildrens.org]
Posaconazole Dosage Adjustment: A Technical Support Guide for Researchers
This guide provides technical support for researchers, scientists, and drug development professionals on the therapeutic drug monitoring (TDM) of posaconazole and subsequent dosage adjustments based on trough concentration results.
Frequently Asked Questions (FAQs)
Q1: Why is Therapeutic Drug Monitoring (TDM) recommended for posaconazole?
A1: TDM is recommended for posaconazole due to its significant inter- and intra-patient pharmacokinetic variability, especially with the oral suspension formulation.[1][2] Factors such as food intake, gastric acidity, and drug-drug interactions can alter its absorption, leading to unpredictable plasma concentrations.[2] TDM helps to ensure that posaconazole levels are within the therapeutic range to optimize efficacy and minimize the risk of subtherapeutic levels, which have been associated with breakthrough invasive fungal infections.[3][4][5]
Q2: When should posaconazole TDM be performed?
A2: TDM should be considered at the initiation of therapy and regularly thereafter.[1] It is particularly recommended for patients who are not responding to therapy, those on salvage therapy, or when there is a concern for suboptimal absorption due to conditions like severe mucositis or graft-versus-host disease of the gut.[1][2] Monitoring is also advised when starting or stopping interacting medications.[2]
Q3: What are the target trough concentrations for posaconazole?
A3: Target trough concentrations for posaconazole vary depending on the clinical indication (prophylaxis vs. treatment). The following tables summarize the generally accepted target ranges.
Data Presentation: Target Trough Concentrations
Table 1: Target Posaconazole Trough Concentrations
| Indication | Target Trough Concentration (ng/mL or µg/L) |
| Prophylaxis | >700[2][6] |
| Treatment | >1000[1][7] |
Note: 1000 ng/mL is equivalent to 1.0 µg/L or 1.0 mg/L.
Experimental Protocols
Detailed Methodology for Posaconazole TDM
A standardized protocol is crucial for obtaining accurate and reliable TDM results.
1. Sample Collection:
-
Timing: Trough levels should be monitored. The sample should be drawn immediately before the next scheduled dose (within 0 to 60 minutes prior).[2]
-
Steady State: Samples should be collected once the drug has reached a steady state, which is typically after 5-7 days of consistent dosing.[2][6] For the oral liquid formulation, this may take 7-10 days due to more erratic absorption.[1][8]
-
Sample Type: Serum or plasma can be used.
-
Collection Tube: For serum, collect in a red-top tube (clot activator) without a gel separator.[2] For plasma, a purple-top (EDTA) tube can be used.[1]
2. Sample Handling and Transport:
-
If the sample cannot be delivered to the laboratory within 2 hours of collection, it should be centrifuged, and the plasma or serum should be separated and frozen.[1]
-
Transport frozen plasma or serum to the analytical laboratory.[1]
3. Analytical Methods:
-
The most common and recommended analytical methods are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]
-
LC-MS/MS is often preferred for its high sensitivity and specificity.[9]
-
Bioassays are also available but may be less precise than chromatographic methods.[10]
Mandatory Visualization: TDM Workflow
Posaconazole TDM Workflow Diagram.
Troubleshooting Guide
Q4: My patient's posaconazole trough level is subtherapeutic. What should I do?
A4: A subtherapeutic posaconazole level requires a systematic approach to identify the cause and adjust the dosage appropriately.
Table 2: Troubleshooting Subtherapeutic Posaconazole Levels
| Potential Cause | Recommended Action |
| Non-adherence | Discuss adherence with the patient. |
| Incorrect Sampling Time | Confirm that the sample was a true trough level, drawn just before the next dose. |
| Drug-Drug Interactions | Review concomitant medications. Drugs that increase gastric pH (e.g., proton pump inhibitors) can decrease the absorption of the oral suspension.[2] |
| Absorption Issues | For the oral suspension, ensure it is taken with a high-fat meal.[2] For patients with diarrhea, mucositis, or graft-versus-host disease, absorption may be impaired, and a switch to the IV formulation may be necessary.[2][3] |
| Dose Adjustment | If other causes are ruled out, consider a dose increase. A standardized dose adjustment of increasing the dose of the delayed-release tablet has been shown to be effective in achieving therapeutic concentrations.[5] After any dose adjustment, a new trough level should be checked at the new steady state.[2] |
Q5: My patient's posaconazole trough level is supratherapeutic. What are the risks and what should I do?
A5: While a clear toxicity threshold has not been well-defined for posaconazole, very high concentrations may be associated with adverse effects.
Table 3: Managing Supratherapeutic Posaconazole Levels
| Potential Cause | Recommended Action |
| Drug-Drug Interactions | Review for medications that may inhibit posaconazole metabolism. |
| Hepatic Impairment | Assess liver function, as posaconazole is metabolized in the liver. |
| Hyperlipidemia | Recent case reports suggest that severe hyperlipidemia may be associated with supratherapeutic posaconazole concentrations.[11] |
| Dose Adjustment | Consider a dose reduction. After adjusting the dose, a new trough level should be checked at the new steady state to ensure it remains within the therapeutic range.[2] |
References
- 1. sydpath.com.au [sydpath.com.au]
- 2. albertahealthservices.ca [albertahealthservices.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Subtherapeutic concentrations of posaconazole tablet: determining risk factors and effectiveness of a standardized dose adjustment in hematology inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nhsgrampian.org [nhsgrampian.org]
- 7. health.ucdavis.edu [health.ucdavis.edu]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Supratherapeutic posaconazole concentrations associated with hyperlipidemia in a patient with HSCT - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Posaconazole in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of posaconazole in biological matrices, with a focus on validation according to the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] Posaconazole, a broad-spectrum triazole antifungal agent, requires accurate and reliable quantification in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. This document outlines the key validation parameters as stipulated by ICH and compares the performance of commonly employed analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
ICH M10 Guideline: Core Principles of Bioanalytical Method Validation
The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods, ensuring data quality and consistency for regulatory submissions worldwide.[1][2][3] The objective of bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose.[1][2] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
-
Carry-over: The influence of a preceding sample on the subsequent one.
-
Dilution Linearity: The ability to obtain accurate and precise results when a sample is diluted.
Comparison of Bioanalytical Methods for Posaconazole
The two most prevalent methods for the quantification of posaconazole in biological fluids are HPLC-UV and LC-MS/MS. While both can be validated to meet ICH standards, they offer different advantages in terms of sensitivity, selectivity, and throughput.
Quantitative Performance Comparison
The following tables summarize the validation data from published studies on bioanalytical methods for posaconazole.
Table 1: HPLC-UV Method Validation Data
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | HPLC-UV Method 3 |
| Linearity Range (µg/mL) | 0.125 - 16[4] | 5 - 100[5] | 0.25 - 32[6] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.125[4] | 0.15[5] | 0.25[6] |
| Accuracy (%) | -2.48 to 3.70[4] | Within limits | 97.7 to 101.12[6] |
| Precision (%RSD) | 2.77 to 5.93[4] | Within limits | < 2[6] |
| Recovery (%) | Not specified | 85.63[5] | 97.7 to 101.12[6] |
Table 2: LC-MS/MS Method Validation Data
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Linearity Range (ng/mL) | 5.00 - 5000[7] | 14 - 12000[8] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.00[7] | 14[8] |
| Accuracy (%) | -4.6 to 2.8[7] | 103 ± 4[8] |
| Precision (%RSD) | 2.3 to 8.7[7] | 7 ± 3[8] |
| Recovery (%) | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are representative protocols for HPLC-UV and LC-MS/MS methods for posaconazole analysis.
HPLC-UV Method Protocol
This protocol is based on a method for the determination of posaconazole in human plasma.[5]
-
Sample Preparation:
-
To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
LC-MS/MS Method Protocol
This protocol is based on a high-throughput method for the quantification of posaconazole in human plasma.[7]
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard solution.
-
Perform solid-phase extraction using a mixed-mode cation exchange 96-well plate.
-
Wash the plate with an appropriate solvent.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Fused-core Halo C18
-
Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Workflow and Logic Diagrams
Visual representations of the experimental workflow can aid in understanding the entire bioanalytical process.
Caption: General workflow for the bioanalytical quantification of posaconazole.
Alternative Methods
While chromatographic methods are the most common, other techniques such as bioassays have also been developed for posaconazole quantification.[4][8] Bioassays are based on the inhibition of fungal growth and can be a simpler and less expensive alternative, particularly for clinical laboratories without specialized chromatographic equipment.[4] However, they may be less specific and have lower throughput compared to LC-MS/MS methods.[4][8]
Conclusion
Both HPLC-UV and LC-MS/MS methods can be successfully validated for the bioanalysis of posaconazole according to ICH M10 guidelines. The choice of method will depend on the specific requirements of the study. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for studies requiring low limits of quantification and high throughput. HPLC-UV provides a robust and cost-effective alternative for routine analysis where the higher sensitivity of LC-MS/MS is not necessary. The validation data and protocols presented in this guide can serve as a valuable resource for researchers and scientists in the selection and implementation of a suitable bioanalytical method for posaconazole.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. HPLC/UV or bioassay: two valid methods for posaconazole quantification in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Posaconazole: Tablet vs. Oral Suspension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two oral formulations of the broad-spectrum antifungal agent, posaconazole: the delayed-release tablet and the oral suspension. The information presented herein, supported by experimental data from multiple clinical studies, is intended to inform research and development in the field of antifungal therapeutics. The delayed-release tablet formulation of posaconazole demonstrates significantly improved bioavailability and less pharmacokinetic variability compared to the oral suspension, overcoming several limitations of the earlier formulation.[1][2][3]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for posaconazole delayed-release tablets and oral suspension from various clinical trials. These data highlight the superior absorption and more consistent exposure achieved with the tablet formulation.
| Formulation | Dose | Subject Population | Fed/Fasted State | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | Reference |
| Delayed-Release Tablet | 100 mg (single dose) | Healthy Volunteers | Fasted | 11,700 | 385 | 5 | [4] |
| Delayed-Release Tablet | 100 mg (single dose) | Healthy Volunteers | Fed (High-Fat Meal) | 12,000 | 330 | 6 | [2] |
| Delayed-Release Tablet | 300 mg (once daily) | Patients at risk for IFI | Not specified | Steady-state pCavg >500 ng/mL in 99% of patients | - | - | [5] |
| Oral Suspension | 100 mg (single dose) | Healthy Volunteers | Fasted | 3,420 | 84 | 5 | [4] |
| Oral Suspension | 100 mg (single dose) | Healthy Volunteers | Fed (High-Fat Meal) | 10,700 | 335 | 5 | [2] |
| Oral Suspension | 200 mg (single dose) | Healthy Volunteers | Fasted | - | - | - | [5] |
| Oral Suspension | 200 mg (single dose) | Healthy Volunteers | Fed (High-Fat Meal) | 4-fold increase vs. fasted | 4-fold increase vs. fasted | - | [5] |
| Oral Suspension | 400 mg (twice daily) | Healthy Volunteers | Fed | - | - | - | [6] |
Note: AUC (Area Under the Curve) represents total drug exposure over time. Cmax is the maximum plasma concentration. Tmax is the time to reach Cmax. IFI stands for Invasive Fungal Infection. pCavg is the average plasma concentration at steady state.
Experimental Protocols
The data presented above are derived from multiple clinical studies. The following is a synthesized description of the typical experimental methodologies employed in these trials to compare the bioavailability of posaconazole formulations.
Key Comparative Bioavailability Study in Healthy Volunteers
Study Design: These studies are often designed as open-label, randomized, single-dose, crossover trials.[4] This design allows for each subject to receive both the tablet and oral suspension formulations at different times, serving as their own control and reducing inter-subject variability. There is typically a washout period between administrations of each formulation. The studies are conducted under both fed (high-fat meal) and fasted conditions to assess the impact of food on drug absorption.[3][4]
Subject Population: The studies are generally conducted in healthy adult male and female volunteers, typically between the ages of 18 and 65 years.[7] Subjects undergo a screening process to ensure they meet the inclusion criteria and have no underlying health conditions that could interfere with the study's outcomes.
Dosing and Administration:
-
Delayed-Release Tablet: A single oral dose of posaconazole, for example, 100 mg, is administered.[4]
-
Oral Suspension: A single oral dose of posaconazole, for example, 200 mg/5 mL, is administered.[5]
-
Fed/Fasted Conditions: In the fasted state, subjects typically fast overnight for at least 10 hours before dosing.[3] In the fed state, a standardized high-fat breakfast is consumed before drug administration.[3]
Pharmacokinetic Sampling and Analysis: Serial blood samples are collected from each subject at predetermined time points before and after drug administration (e.g., pre-dose, and at 2, 3, 4, 5, 6, 8, 12, 24, 48, 72, and up to 168 hours post-dose).[7] Plasma is separated from the blood samples and stored frozen until analysis. Plasma concentrations of posaconazole are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[7][8] The pharmacokinetic parameters, including AUC, Cmax, and Tmax, are then calculated from the plasma concentration-time data.
Mechanism of Action and Bioavailability Comparison
The following diagrams illustrate the mechanism of action of posaconazole and a comparison of the factors influencing the bioavailability of the tablet and oral suspension formulations.
References
- 1. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dovepress.com [dovepress.com]
- 4. Single-Dose Phase I Study To Evaluate the Pharmacokinetics of Posaconazole in New Tablet and Capsule Formulations Relative to Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacokinetics and Absorption of Posaconazole Oral Suspension under Various Gastric Conditions in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. idcmjournal.org [idcmjournal.org]
A Comparative Guide to Posaconazole LC-MS/MS Assay Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
The therapeutic drug monitoring (TDM) of the antifungal agent posaconazole is crucial for optimizing clinical outcomes, given its variable pharmacokinetics. Among the available analytical methods, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a reference method due to its high sensitivity and specificity. This guide provides a comparative overview of the accuracy and precision of posaconazole LC-MS/MS assays, supported by experimental data from published studies, and compares it with alternative methodologies.
Performance Characteristics of Posaconazole Assays
The following table summarizes the key performance metrics for various posaconazole assays, with a focus on LC-MS/MS methods. The data highlights the high degree of accuracy and precision achievable with this technology.
| Assay Method | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Intra-Assay Accuracy (%) | Inter-Assay Accuracy (%) | Linearity Range (µg/mL) |
| UPLC-MS/MS [1] | 7 ± 4 | 7 ± 3 | 106 ± 2 | 103 ± 4 | 0.014 - 12 |
| LC-MS/MS [2] | - | 2.3 - 8.7 | - | -4.6 - 2.8 | 0.005 - 5 |
| HPLC-FL [3] | 2.9 - 5.2 | 4.0 - 5.8 | 97.4 - 105.5 | - | 0.1 - 10 |
| Bioassay [1] | 5 ± 3 | 4 ± 2 | 102 ± 8 | 104 ± 1 | 0.028 - 12 |
| UPLC-MS/MS [4] | 1.2 - 11.1 | 1.2 - 8.9 | -9.9 to +5 | -4.0 to +8.8 | 0.01 - 50 |
| LC-MS/MS [5] | 1.9 - 3.8 | 2.7 - 5.4 | - | - | 0.02 - 40 |
Experimental Protocols: A Closer Look at LC-MS/MS Methodology
The high accuracy and precision of LC-MS/MS assays for posaconazole are underpinned by robust and well-defined experimental protocols. While specific parameters may vary between laboratories, a typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
A common and efficient method for extracting posaconazole from plasma or serum samples is protein precipitation.[1][4][6]
-
Procedure: A small volume of patient plasma or serum (typically 50-100 µL) is mixed with a precipitation agent, such as acetonitrile or methanol.[1][5] An internal standard (e.g., a deuterated form of posaconazole) is often included in the precipitation solution to ensure accuracy in quantification.[7]
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing posaconazole is then carefully transferred for analysis.
Chromatographic Separation
Ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) is used to separate posaconazole from other components in the sample extract before it enters the mass spectrometer.
-
Column: A C18 analytical column is frequently used for the separation.[1]
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (often containing a modifier like formic acid) is typically employed to elute the analyte.[7]
-
Flow Rate: The flow rate of the mobile phase is carefully controlled to ensure reproducible retention times.
Mass Spectrometric Detection
Tandem mass spectrometry is the key to the high selectivity and sensitivity of the assay.
-
Ionization: An electrospray ionization (ESI) source is commonly used to ionize the posaconazole molecules as they elute from the chromatography column.[1][4]
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion of posaconazole and then detecting a specific product ion after fragmentation. This highly selective detection method minimizes interference from other substances in the sample.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for a posaconazole LC-MS/MS assay.
Caption: A schematic of the posaconazole LC-MS/MS assay workflow.
Comparison with Alternative Methods
While LC-MS/MS is a powerful tool, other methods are also used for posaconazole TDM.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: These methods are also widely used and can provide good accuracy and precision.[3] However, they may be less sensitive and more susceptible to interference compared to LC-MS/MS.[1]
-
Bioassays: Microbiological assays offer a simpler alternative and show a good correlation with LC-MS/MS results.[1] They measure the biological activity of the drug, which can be an advantage. However, they are generally less precise and have a longer turnaround time.
Conclusion
LC-MS/MS assays stand out for their superior accuracy, precision, and specificity in the therapeutic drug monitoring of posaconazole. The detailed experimental protocols, from sample preparation to detection, contribute to the reliability of this method. While alternative techniques like HPLC and bioassays have their place, LC-MS/MS remains the gold standard for research and clinical settings demanding the highest level of analytical performance. The adoption of robust and validated LC-MS/MS methods is essential for ensuring optimal posaconazole therapy and improving patient outcomes.
References
- 1. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. scispace.com [scispace.com]
- 6. 4200 - Posaconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 7. chemicalbook.com [chemicalbook.com]
Navigating Incurred Sample Reanalysis in Posaconazole Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical tool to validate the performance of bioanalytical methods under real-world conditions. This guide provides a comprehensive comparison of methodologies and data related to ISR in posaconazole studies, offering insights into best practices and regulatory expectations.
Incurred sample reanalysis is a mandatory exercise in demonstrating the reproducibility of a validated bioanalytical method using actual study samples from subjects.[1] It is designed to identify potential issues that may not be apparent during pre-study validation with spiked quality control (QC) samples, such as metabolite interference, protein binding differences, or sample inhomogeneity.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for conducting ISR studies.[3]
Regulatory Landscape and Acceptance Criteria
The generally accepted criterion for successful ISR is that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the original and the repeat concentration should be within 20% of their mean for small molecules like posaconazole.[2][3] Typically, up to 10% of the total number of study samples are selected for reanalysis to ensure a representative assessment of the bioanalytical method's performance.[2]
Comparative Analysis of Bioanalytical Methods for Posaconazole
The quantification of posaconazole in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both methods have been successfully validated and employed in clinical studies, their performance characteristics can differ.
| Parameter | HPLC-UV / Fluorescence | LC-MS/MS |
| Linearity Range | 0.125 - 16 µg/mL[4] | 5.00 - 5000 ng/mL[5] |
| Intra-day Precision (%RSD) | < 1% to 5.93%[4][6] | 2.3 - 8.7%[5] |
| Inter-day Precision (%RSD) | < 1% to 10.07%[4][6] | Not explicitly stated in the provided results |
| Accuracy (% Recovery) | 89.15% - 101.12%[6][7] | -4.6 to 2.8% (as % bias)[5] |
| Incurred Sample Reanalysis Pass Rate | Data not explicitly available in searched literature | Data not explicitly available in searched literature |
Note: The table summarizes data from various sources. Direct comparison should be made with caution due to differences in experimental conditions.
Experimental Protocols for Incurred Sample Reanalysis
The execution of an ISR study involves a systematic process to ensure the integrity of the results. Below are generalized experimental protocols for LC-MS/MS and HPLC methods based on established bioanalytical procedures for posaconazole.
LC-MS/MS Method for Posaconazole ISR
1. Sample Selection: Randomly select up to 10% of the total study samples. The selection should cover the entire study duration and a wide range of concentrations, including samples near the maximum concentration (Cmax) and in the elimination phase.
2. Sample Preparation:
-
Thaw the selected incurred samples and quality control (QC) samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Aliquots of plasma (typically 50-100 µL) are transferred to a clean tube.
-
Add an internal standard (e.g., a deuterated analog of posaconazole) to all samples, calibrators, and QCs.
-
Precipitate proteins by adding a suitable organic solvent such as acetonitrile or methanol.[8]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
3. Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Utilize a C18 reversed-phase column with a gradient elution of a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[5]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for posaconazole and its internal standard.[5]
4. Data Analysis and Acceptance Criteria:
-
Quantify the concentration of posaconazole in the reanalyzed samples using the calibration curve from the same analytical run.
-
Calculate the percentage difference between the original and the ISR result for each sample using the formula: (% Difference) = [(Repeat Value - Original Value) / Mean of Both Values] * 100.
-
The ISR is considered successful if at least 67% of the reanalyzed samples have a percentage difference within ±20%.
HPLC-UV/Fluorescence Method for Posaconazole ISR
The protocol for an HPLC-based ISR is similar to the LC-MS/MS method, with the primary differences being in the detection method and potentially the sample cleanup process.
1. Sample Selection and Preparation: Follow the same procedures as described for the LC-MS/MS method.
2. Chromatographic and Detection Conditions:
-
Chromatography: Use a C18 reversed-phase column with an isocratic or gradient mobile phase, often a mixture of acetonitrile and a buffer solution.[9]
-
Detection:
-
UV Detection: Monitor the eluent at the wavelength of maximum absorbance for posaconazole, which is typically around 262 nm.[9]
-
Fluorescence Detection: Use an appropriate excitation and emission wavelength pair for enhanced sensitivity and selectivity.
-
3. Data Analysis and Acceptance Criteria: The data analysis and acceptance criteria are the same as for the LC-MS/MS method.
Visualizing the Incurred Sample Reanalysis Workflow
The following diagram illustrates the general workflow of an incurred sample reanalysis study, from sample selection to the final decision on the bioanalytical method's reproducibility.
Conclusion
Incurred sample reanalysis is an indispensable component of bioanalytical method validation for posaconazole studies, providing confidence in the accuracy and reproducibility of the generated data. While specific ISR pass/fail rates for posaconazole are not widely published, the available literature on validated HPLC and LC-MS/MS methods indicates a high degree of precision and accuracy, suggesting that robustly developed methods should consistently meet ISR acceptance criteria. By adhering to regulatory guidelines and implementing rigorous experimental protocols, researchers can ensure the integrity of their bioanalytical results, which is crucial for the successful development and clinical application of posaconazole.
References
- 1. Essential Guide to ISR in Bioanalysis [celegence.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. e-b-f.eu [e-b-f.eu]
- 4. HPLC/UV or bioassay: two valid methods for posaconazole quantification in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
A Comparative Guide to Cross-Validation of Analytical Methods for Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of antifungal agents in biological matrices is paramount for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence assessments. When analytical methodologies are updated, transferred between laboratories, or when different techniques are used within a single study, a rigorous cross-validation process is essential to ensure data integrity and comparability.[1][2][3][4] This guide provides an objective comparison of commonly used analytical methods, supported by experimental data, detailed protocols, and logical workflows to assist researchers in this critical process.
Understanding Analytical Method Validation
Bioanalytical method validation is the process of establishing that a specific method is reliable and reproducible for its intended use.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide detailed guidance on this process.[5][6][7]
Cross-validation specifically compares two distinct bioanalytical methods.[1][2] It is crucial in the following scenarios:
-
Method Transfer: When an analytical method is transferred from one laboratory to another.[3]
-
Multi-Site Studies: When samples from a single study are analyzed at multiple laboratories.[1][3]
-
Change in Methodology: When a new or modified analytical technique is introduced to analyze samples within the same study (e.g., switching from HPLC-UV to LC-MS/MS).[1][8]
The goal is to demonstrate that the data generated by different methods or in different locations are comparable and reliable.[4]
Core Validation Parameters
The following diagram illustrates the key parameters assessed during the validation and cross-validation of bioanalytical methods, as outlined by ICH M10 guidance.[5][7]
Caption: Key parameters for bioanalytical method validation.
Comparison of Analytical Methods for Azole Antifungals
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the therapeutic drug monitoring of azole antifungals like voriconazole, posaconazole, and fluconazole.[9][10] While both are powerful, they have distinct performance characteristics. LC-MS/MS generally offers superior sensitivity and specificity compared to HPLC-UV.[9][11]
The following tables summarize validation data from published studies for these two methods.
Table 1: Performance Comparison of HPLC-UV Methods for Voriconazole Quantification
| Parameter | Study 1[12] | Study 2[13] | Study 3[14] |
| Linearity Range (µg/mL) | 0.125 - 12.5 | 0.25 - 16 | 0.125 - 16 |
| LLOQ (µg/mL) | 0.125 | 0.25 | 0.125 |
| Intra-day Precision (% CV) | 0.9 - 2.2 | < 15 | < 15 |
| Inter-day Precision (% CV) | 1.3 - 6.1 | < 15 | < 15 |
| Accuracy (% Bias) | -4.2 to 1.6 | -13.1 to 8.0 | < 15 |
| Recovery (%) | > 97.8 | Not Reported | Not Reported |
Table 2: Performance Comparison of LC-MS/MS Methods for Azole Antifungal Quantification
| Parameter | Drug | Study 1[10] | Study 2[15] | Study 3[11] |
| Linearity Range (mg/L) | Voriconazole | 0.20 - 5.86 | 0.01 - 10 (µg/mL) | 0.05 - 10 (µg/mL) |
| Posaconazole | 0.12 - 4.96 | 0.02 - 40 (µg/mL) | 0.05 - 10 (µg/mL) | |
| Itraconazole | 0.09 - 1.85 | 0.02 - 20 (µg/mL) | 0.05 - 10 (µg/mL) | |
| LLOQ (mg/L) | Voriconazole | 0.114 | 0.01 (µg/mL) | 0.05 (µg/mL) |
| Posaconazole | 0.206 | 0.02 (µg/mL) | 0.05 (µg/mL) | |
| Itraconazole | 0.118 | 0.02 (µg/mL) | 0.05 (µg/mL) | |
| Intra-day Precision (% CV) | All Analytes | < 7.7 | 1.9 - 3.8 | 1.2 - 11.2 |
| Inter-day Precision (% CV) | All Analytes | < 7.7 | 2.7 - 5.4 | 2.4 - 13.2 |
| Accuracy (% Bias) | All Analytes | < 8.9 | -7.2 to 17.5 | -2.8 to 16.1 |
| Recovery (%) | Not Reported | > 90 | Not Reported |
Experimental Protocols
Detailed and consistent experimental protocols are the foundation of reproducible results. Below are generalized methodologies for sample preparation and analysis using HPLC-UV and LC-MS/MS, synthesized from multiple cited studies.
Protocol 1: HPLC-UV Method for Voriconazole Quantification
This protocol is based on the methodologies described in several HPLC-based studies.[12][14][16][17]
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., ketoconazole or clonazepam).[12][17]
-
Add 200-300 µL of cold acetonitrile or methanol to precipitate proteins.[12][14]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.[12][14]
-
Transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[18]
-
Mobile Phase: A mixture of acetonitrile and water, often in a 40:60 or 50:50 (v/v) ratio.[14][16][18] The mobile phase should be filtered and degassed.
-
Column Temperature: Ambient or controlled at 25-30°C.[14][18]
-
Injection Volume: 20-50 µL.[14]
-
Protocol 2: LC-MS/MS Method for Multiplex Azole Quantification
This protocol represents a typical workflow for the simultaneous analysis of multiple azole antifungals.[10][11][15][19]
-
Sample Preparation (Protein Precipitation):
-
Use a small sample volume, typically 50-100 µL of serum or plasma.[11][15]
-
Add an extraction solution containing an isotopic internal standard for each analyte to be quantified.
-
Add cold acetonitrile or methanol to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Dilute the resulting supernatant with a methanol/water mixture before injection.[15]
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: C8 or C18 reversed-phase column with a shorter length (e.g., 50 mm) for faster analysis.[15]
-
Mobile Phase: Typically consists of two solvents for gradient elution, such as water with formic acid and methanol or acetonitrile with formic acid.
-
Flow Rate: 0.4 - 0.8 mL/min.[20]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each antifungal agent and its corresponding internal standard.
-
Workflow for Cross-Validation of Analytical Methods
When implementing a new method or transferring an existing one, a structured cross-validation workflow is necessary to ensure the new data is comparable to the old.
Caption: A stepwise process for conducting cross-validation between two analytical methods.
References
- 1. karger.com [karger.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. myadlm.org [myadlm.org]
- 10. HPLC-MS/MS Method Validation for Antifungal Agents in Human Serum in Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardization and validation of a high-efficiency liquid chromatography with a diode-array detector (HPLC-DAD) for voriconazole blood level determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Voriconazole Plasma Concentration by HPLC Technique and Evaluating Its Association with Clinical Outcome and Adverse Effects in Patients with Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.plos.org [journals.plos.org]
- 19. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of 5 azole antifungals and 1 active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Limit of Detection and Quantification for Posaconazole
For researchers, scientists, and professionals in drug development, the accurate measurement of posaconazole concentrations is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for posaconazole across various analytical methods, supported by experimental data and detailed protocols.
Quantitative Data Summary
The sensitivity of an analytical method is determined by its LOD, the lowest concentration of an analyte that can be reliably detected, and its LOQ, the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[1] The following table summarizes the LOD and LOQ values for posaconazole obtained by different analytical techniques as reported in various studies.
| Analytical Method | Matrix | LOD | LOQ | Reference |
| HPLC-UV | Bulk and Marketed Dosage Form | 0.24 µg/mL | 0.74 µg/mL | [1] |
| HPLC-UV | Pharmaceutical Formulation | 0.09 µg/mL | 0.27 µg/mL | [2] |
| HPLC-UV | Low-Volume Plasma | - | 50 ng/mL | [3] |
| HPLC with Fluorescence Detection (HPLC-FL) | Human Plasma/Serum | ~0.04 µg/mL | 0.1 µg/mL | [4] |
| LC-MS/MS | Human Plasma | - | 2 ng/mL | [5] |
| LC-MS/MS | Human Plasma | - | 5.00 ng/mL | [6] |
| UPLC-MS/MS | Plasma | - | 0.014 µg/mL | [7] |
| HPLC-UV | Dog Serum | - | 0.05 µg/mL | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of experimental protocols used to determine the LOD and LOQ of posaconazole.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Objective: To develop and validate an HPLC method for the quantification of posaconazole in bulk and marketed dosage forms.[1]
-
Instrumentation: Shimadzu HPLC or equivalent system with a UV-Vis detector.[1][9]
-
Chromatographic Conditions:
-
Sample Preparation:
-
LOD and LOQ Determination: The LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve, or determined as 3.3 and 10 times the ratio of the standard deviation of the intercept to the slope of the calibration curve, respectively.[1][2]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To establish a sensitive method for determining posaconazole concentrations in human plasma.[5]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (e.g., Sciex/API3000).[5]
-
Chromatographic Conditions:
-
Sample Preparation:
-
LOD and LOQ Determination: The lower limit of quantification (LLOQ) is determined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[5][10]
Visualizations
Mechanism of Action of Posaconazole
Posaconazole is a triazole antifungal agent that works by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[11][12][13] This inhibition disrupts the integrity and function of the fungal cell membrane, leading to cell death.[11]
Caption: Mechanism of action of posaconazole in inhibiting ergosterol synthesis.
Experimental Workflow for LOD/LOQ Determination
The following diagram illustrates a generalized workflow for determining the LOD and LOQ of posaconazole using a chromatographic method.
Caption: Generalized workflow for LOD and LOQ determination of posaconazole.
References
- 1. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrj.org [chemrj.org]
- 10. journals.asm.org [journals.asm.org]
- 11. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 12. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Posaconazole TDM: A Guide to Inter-Laboratory Variability
For Researchers, Scientists, and Drug Development Professionals
Therapeutic drug monitoring (TDM) of the triazole antifungal agent posaconazole is a critical tool for optimizing patient outcomes, particularly in immunocompromised individuals. However, significant inter-laboratory variability in measurement presents a considerable challenge, potentially leading to discordant results and impacting clinical decision-making. This guide provides an objective comparison of the analytical methods used for posaconazole TDM, supported by experimental data, to shed light on the sources of this variability and offer insights for researchers and clinicians.
Posaconazole's pharmacokinetic profile is characterized by substantial inter- and intra-patient variability, making TDM essential to ensure therapeutic concentrations are achieved.[1][2] The goal of TDM is to maintain trough concentrations within a therapeutic window, generally accepted as >0.7 mg/L for prophylaxis and >1.0-1.25 mg/L for the treatment of invasive fungal infections.[3][4] Sub-therapeutic levels have been associated with an increased risk of breakthrough infections.[2][5][6]
Unpacking the Variability: A Multi-Center Perspective
While comprehensive, publicly available data from proficiency testing (PT) programs is limited, a multi-center retrospective study involving six hospitals provides valuable real-world insight into the variability of posaconazole measurements.[2][6][7][8] The study highlights the wide range of concentrations observed in a clinical setting, underscoring the need for standardized and accurate measurement techniques.
Table 1: Posaconazole Concentrations Observed in a Multi-Center Study [2]
| Parameter | Value |
| Number of Patients | 86 |
| Number of Samples | 541 |
| Median Concentration (ng/mL) | 466 |
| Range of Concentrations (ng/mL) | 0 - 4,564 |
| % of Concentrations <500 ng/mL | 52% |
| % of Concentrations <700 ng/mL | 66% |
Data sourced from a multi-center retrospective study in Australia. All posaconazole concentrations were measured by a central reference laboratory using a validated HPLC assay.
This data illustrates that a significant proportion of patients may have posaconazole levels below the recommended therapeutic targets, emphasizing the importance of reliable TDM. The variability observed can be attributed to a combination of patient-specific factors (e.g., absorption, drug interactions) and analytical factors, which are the focus of this guide.
Core Analytical Methodologies: A Head-to-Head Comparison
The two primary analytical techniques employed for posaconazole TDM are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 2: Comparison of Analytical Methods for Posaconazole TDM
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection via UV or fluorescence. | Separation based on polarity, detection based on mass-to-charge ratio. |
| Specificity | Good, but potential for interference from co-eluting compounds. | Excellent, highly specific due to mass filtering. |
| Sensitivity | Generally lower than LC-MS/MS. | High sensitivity, allowing for smaller sample volumes. |
| Throughput | Lower, with longer run times per sample. | Higher, with faster analytical run times. |
| Cost | Lower initial instrument cost. | Higher initial instrument and maintenance costs. |
| Expertise | Requires skilled personnel for method development and troubleshooting. | Requires highly specialized expertise for operation and data interpretation. |
Experimental Protocols: A Closer Look at the Methods
Detailed and validated experimental protocols are fundamental to ensuring consistency and accuracy in TDM. Below are representative protocols for HPLC and LC-MS/MS assays for posaconazole measurement in plasma or serum.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a robust and widely used technique for posaconazole quantification.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of patient plasma/serum, add 200 µL of a precipitation agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common isocratic mobile phase is a 55:45 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 20 µL.
3. Calibration and Quality Control
-
Prepare a series of calibrators and quality control samples by spiking known concentrations of a posaconazole reference standard into drug-free human plasma/serum.
-
Analyze calibrators and controls alongside patient samples to ensure the accuracy and precision of the measurements.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC.
1. Sample Preparation (Protein Precipitation with Internal Standard)
-
To 50 µL of patient plasma/serum, add 100 µL of a precipitation solution (e.g., acetonitrile or methanol) containing a deuterated internal standard (e.g., posaconazole-d4). The internal standard is crucial for correcting for variations in sample processing and instrument response.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 or other reverse-phase column with smaller particle sizes for faster separations.
-
Mobile Phase: A gradient elution is typically used, with mobile phases consisting of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol with formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for posaconazole and the internal standard to ensure high selectivity.
-
Injection Volume: 5-10 µL.
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.
The Role of External Quality Assessment (EQA) and Proficiency Testing (PT)
To mitigate inter-laboratory variability, participation in external quality assessment (EQA) or proficiency testing (PT) programs is paramount.[9] Organizations such as the College of American Pathologists (CAP) and the UK National External Quality Assessment Service (UK NEQAS) provide such schemes for antifungal drug monitoring.[10] These programs distribute standardized samples to participating laboratories for analysis. The results are then compared to a target value, and the performance of each laboratory is assessed.
Regular participation in these programs allows laboratories to:
-
Benchmark their performance against their peers.
-
Identify potential issues with their analytical methods.
-
Implement corrective actions to improve accuracy and precision.
-
Ensure the reliability of their patient results.
Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for an inter-laboratory comparison study or a proficiency testing scheme for posaconazole TDM.
Caption: Workflow of an External Quality Assessment Scheme for Posaconazole TDM.
Conclusion
Inter-laboratory variability in posaconazole TDM is a multifaceted issue that requires a concerted effort to address. While patient-related factors contribute significantly to the observed variability in drug concentrations, standardization of analytical methodologies is crucial for ensuring the accuracy and comparability of results across different laboratories. The adoption of validated, robust analytical methods, such as LC-MS/MS with the use of internal standards, can significantly enhance the precision and reliability of TDM. Furthermore, consistent participation in EQA and PT programs is an indispensable tool for quality assurance, enabling laboratories to monitor their performance and implement necessary improvements. For researchers and drug development professionals, a thorough understanding of the analytical landscape of posaconazole TDM is essential for the accurate interpretation of clinical trial data and the development of effective antifungal therapies.
References
- 1. Posaconazole therapeutic drug monitoring in clinical practice and longitudinal analysis of the effect of routine laboratory measurements on posaconazole concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicenter Study of Posaconazole Therapeutic Drug Monitoring: Exposure-Response Relationship and Factors Affecting Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.tue.nl [pure.tue.nl]
- 4. Posaconazole therapeutic drug monitoring in the real-life setting: a single-center experience and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Multicenter study of posaconazole therapeutic drug monitoring: exposure-response relationship and factors affecting concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Results Entry - UK NEQAS | External Quality Assessment Services [ukneqas.org.uk]
A Comparative Guide to Internal Standards for Posaconazole Bioanalysis: O-Benzyl Posaconazole-4-hydroxyphenyl-d4 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of O-Benzyl Posaconazole-4-hydroxyphenyl-d4 and other commonly used stable isotope-labeled internal standards for the bioanalytical quantitation of posaconazole. The selection of an appropriate internal standard is critical for developing robust and reliable bioanalytical methods, particularly for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent. Accurate measurement of its concentration in biological matrices is essential for ensuring therapeutic efficacy and minimizing toxicity. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based bioanalysis, as they co-elute with the analyte and compensate for variations in sample preparation and instrument response. This guide focuses on the commercially available deuterated analog, this compound, and compares it with the more widely used Posaconazole-d4.
Product Specifications: A Comparative Overview
While a specific Certificate of Analysis for a single lot of this compound is not publicly available, the following table summarizes typical specifications based on data from various suppliers and databases. For comparison, specifications for the commonly used alternative, Posaconazole-d4, are also presented. Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier for precise data.
| Parameter | This compound | Posaconazole-d4 |
| CAS Number | 1246814-94-7[1] | 1133712-26-1[2][3] |
| Molecular Formula | C30H31D4N5O3[1] | C37H38D4F2N8O4[2][3] |
| Molecular Weight | 517.66 g/mol [1] | 704.80 g/mol [2][3] |
| Purity | Typically ≥98% (Varies by lot) | ≥97%[2] |
| Isotopic Enrichment | Not specified, but typically >99% for deuterated standards | Not specified, but typically >99% for deuterated standards |
| Appearance | Solid, White to off-white | Solid, White to off-white[3] |
| Storage | Recommended storage at -20°C for long-term stability[3] | Recommended storage at -20°C for long-term stability[3] |
Experimental Protocol: Comparative Evaluation of Internal Standards in Human Plasma by LC-MS/MS
This section outlines a typical experimental workflow for comparing the performance of this compound and Posaconazole-d4 as internal standards for the quantification of posaconazole in human plasma.
Materials and Reagents
-
Posaconazole analytical standard
-
This compound
-
Control human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve posaconazole, this compound, and Posaconazole-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the posaconazole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solutions (100 ng/mL): Separately dilute the this compound and Posaconazole-d4 stock solutions in 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 150 µL of the internal standard working solution (either this compound or Posaconazole-d4).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate posaconazole from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Posaconazole: To be optimized (e.g., m/z 701.3 -> 683.3).
-
This compound: To be optimized (e.g., m/z 518.3 -> 429.2).
-
Posaconazole-d4: To be optimized (e.g., m/z 705.3 -> 687.3).
-
Performance Comparison
The performance of each internal standard should be evaluated based on the following criteria:
-
Chromatographic Co-elution: The internal standard should have a retention time very close to that of the analyte.
-
Absence of Matrix Effects: The ionization of the internal standard should be affected by the sample matrix to the same extent as the analyte.
-
Accuracy and Precision: The use of the internal standard should result in accurate and precise quantification of the analyte over the entire calibration range.
-
Stability: The internal standard should be stable in the biological matrix and during all steps of the analytical procedure.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the experimental workflow for comparing the internal standards.
Caption: Experimental workflow for posaconazole quantification.
Caption: Decision workflow for internal standard selection.
Conclusion
Both this compound and Posaconazole-d4 are suitable for use as internal standards in the LC-MS/MS bioanalysis of posaconazole. The choice between them may depend on commercial availability, cost, and specific analytical method requirements. Posaconazole-d4 is more structurally similar to the analyte and is widely cited in the literature. However, this compound offers a different fragmentation pattern which could be advantageous in minimizing potential crosstalk. A thorough in-house validation as outlined in this guide is essential to determine the most suitable internal standard for a specific bioanalytical method.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of O-Benzyl Posaconazole-4-hydroxyphenyl-d4
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. The proper disposal of specialized research chemicals like O-Benzyl Posaconazole-4-hydroxyphenyl-d4, a deuterated analogue of a posaconazole intermediate, is a critical component of responsible laboratory practice. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, a comprehensive disposal plan must be formulated based on the known hazards of its parent compound, posaconazole, and established guidelines for hazardous pharmaceutical waste.
Hazard Profile and Disposal Overview
This compound should be handled as a hazardous substance. The parent compound, posaconazole, is associated with significant health risks, including being suspected of causing damage to the unborn child and causing organ damage through prolonged or repeated exposure[1][2]. Consequently, the deuterated form must be managed with the same level of caution. The recommended disposal method for posaconazole is through an approved waste disposal plant, which typically involves incineration by a licensed hazardous waste management company[1][2][3][4].
All personnel handling this compound must be thoroughly trained on its potential hazards and the proper disposal procedures outlined in their institution's Chemical Hygiene Plan and Hazardous Waste Manual[5][6].
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes key information derived from its chemical identity and the disposal guidelines for analogous hazardous materials.
| Parameter | Value/Guideline | Source(s) |
| Chemical Name | This compound | [7][8] |
| CAS Number | 1246814-94-7 | [9] |
| Primary Hazard(s) | Suspected of damaging the unborn child; Causes damage to organs through prolonged or repeated exposure (based on parent compound) | [1][2] |
| Recommended Disposal Method | Incineration via a licensed hazardous waste facility | [3][10] |
| Waste Container Type | Labeled, sealed, and compatible container for hazardous chemical waste (often a black container) | [4][10][11] |
| Regulatory Framework | EPA (RCRA, Subpart P), state, and local regulations for hazardous pharmaceutical waste | [4][10] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol provides a direct, step-by-step guide for the proper disposal of this compound in a laboratory setting. This procedure is designed to ensure safety and regulatory compliance.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.
-
Designated hazardous waste container (black, with a secure lid, and properly labeled).
-
Waste accumulation log.
-
Spill kit for hazardous chemicals.
Procedure:
-
Personnel Training and Preparation:
-
Ensure all personnel handling the waste have received training on hazardous waste management and are familiar with the institution's specific procedures.
-
Review the Safety Data Sheet for the parent compound, posaconazole, to understand the associated hazards.
-
Don all required PPE before handling the chemical.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams (e.g., non-hazardous trash, sharps, biohazardous waste).
-
This includes pure, unused compound, contaminated labware (e.g., vials, pipette tips, gloves), and any material used for spill cleanup.
-
-
Containment and Labeling:
-
Place all solid waste contaminated with this compound directly into the designated hazardous waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard warnings.
-
Keep the container securely sealed when not in use.
-
-
Waste Accumulation:
-
Store the hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
Maintain a log of the waste added to the container, noting the date and quantity.
-
-
Disposal Request and Pickup:
-
Once the container is full or has reached the designated accumulation time limit, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.
-
Follow the specific procedures provided by the EHS office for collection by a licensed hazardous waste contractor.
-
-
Emergency Procedures:
-
In the event of a spill, immediately alert personnel in the area and follow the procedures outlined in your laboratory's spill response plan.
-
Use the appropriate spill kit to contain and clean up the material. All cleanup materials must be disposed of as hazardous waste.
-
-
Documentation:
-
Retain all documentation related to the disposal of the hazardous waste, including the waste accumulation log and any manifests provided by the waste contractor, in accordance with institutional and regulatory requirements.
-
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the key decision points and actions required.
Caption: Disposal workflow for this compound.
References
- 1. merck.com [merck.com]
- 2. msd.com [msd.com]
- 3. camberpharma.com [camberpharma.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 6. Guidelines and Procedures for Decommissioning of a Laboratory | EHS [ehs.ua.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. danielshealth.com [danielshealth.com]
- 11. securewaste.net [securewaste.net]
Personal protective equipment for handling O-Benzyl Posaconazole-4-hydroxyphenyl-d4
Essential Safety and Handling Guide for O-Benzyl Posaconazole-4-hydroxyphenyl-d4
For research use only. Not for human or veterinary diagnostic or therapeutic use.
This guide provides crucial safety and logistical information for handling this compound. Researchers, scientists, and drug development professionals should review this information thoroughly before handling the compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Impervious Clothing & Gloves | Wear fire/flame resistant and impervious clothing. Inspect gloves prior to use.[1] |
| Respiratory Protection | Particulate Respirator | NIOSH-approved N100 or CEN-approved FFP3 respirators are recommended.[1] |
| General Hygiene | Lab Coat & Proper Footwear | A standard lab coat and closed-toe shoes should be worn at all times in the laboratory. |
Handling and Storage
Adherence to proper handling and storage protocols is critical to maintain the integrity of the compound and the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area. Avoid inhalation of any dust. Do not allow the compound to come into contact with skin or eyes. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is necessary.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused Compound | Dispose of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[1] |
| Contaminated Materials | Any materials that have come into contact with the compound should be treated as hazardous waste and disposed of accordingly.[1] |
| Packaging | Dispose of contaminated packaging as unused product.[1] |
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Workflow for the correct use of Personal Protective Equipment.
Caption: Step-by-step procedure for responding to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
